molecular formula C10H20N2O2 B575752 tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate CAS No. 167888-15-5

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

カタログ番号: B575752
CAS番号: 167888-15-5
分子量: 200.282
InChIキー: DIQWSFWWYVRXRO-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate (CAS Registry Number: 392338-15-7 ) is a chiral pyrrolidine derivative of high value in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol , serves as a critical synthetic intermediate and versatile building block for the development of pharmacologically active molecules . Its structure features both a sterically hindered carbamate protecting group and a chiral, substituted pyrrolidine ring system, making it a valuable scaffold for constructing more complex, stereospecific structures . Researchers utilize this compound in various applications, including its use as a precursor in the synthesis of potential drug candidates. The compound has a boiling point of approximately 268 °C and a flash point of 116 °C . Proper handling is essential; this reagent is classified with specific target organ toxicity (single exposure), and may cause skin and eye irritation, as well as toxicity if swallowed . It is recommended to store the material in a cool (2-8°C), dark, and sealed environment to maintain its stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQWSFWWYVRXRO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167888-15-5
Record name tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate chemical properties

[1]

Executive Summary: The Gem-Disubstituted Scaffold

In modern medicinal chemistry, the introduction of a quaternary stereocenter—specifically the gem-disubstituted 3-amino-3-methylpyrrolidine motif—represents a high-value strategy for conformational restriction. Unlike the flexible unsubstituted pyrrolidine, the (3R)-3-methylpyrrolidin-3-yl core locks the pyrrolidine ring into a specific envelope conformation, reducing the entropic penalty of binding to target proteins (e.g., kinases, GPCRs). Furthermore, the C3-methyl group blocks a common metabolic soft spot (alpha-oxidation), significantly enhancing the pharmacokinetic (PK) profile of the parent drug.

This guide details the physicochemical properties, validated synthetic pathways, and reactivity profile of the Boc-protected precursor: tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate .

Physicochemical Characterization

The following data represents the core properties of the N-Boc protected scaffold. Researchers should note that the presence of the quaternary center significantly alters the solubility profile compared to the non-methylated analog.

PropertyValueNotes
IUPAC Name This compound
CAS Number 147459-52-7 (racemic)Specific (3R) enantiomer often custom synthesized or resolved.
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Appearance White to off-white solidHygroscopic; store under inert atmosphere.
LogP (Predicted) ~1.2 - 1.5More lipophilic than unsubstituted analog (LogP ~0.8).
pKa (Pyrrolidine NH) ~9.5 - 10.0The secondary amine is highly basic.
Solubility DMSO, DCM, MeOH, EtOAcLow water solubility until deprotected/protonated.

Synthetic Architecture: The Curtius Rearrangement Route

The construction of the quaternary nitrogen center is the rate-limiting step in accessing this scaffold. Direct alkylation of 3-aminopyrrolidine is prone to over-alkylation. The industry-standard protocol utilizes a Curtius Rearrangement of the corresponding 3,3-disubstituted carboxylic acid. This method preserves stereochemistry and allows for the direct installation of the Boc group.

Validated Synthetic Workflow

The synthesis typically begins with the alkylation of a protected beta-keto ester or a specific 1,3-dipolar cycloaddition to generate 1-benzyl-3-methylpyrrolidine-3-carboxylic acid .

  • Carboxylic Acid Activation: The precursor acid is treated with Diphenylphosphoryl azide (DPPA) and triethylamine.[1]

  • Curtius Rearrangement: Thermal decomposition of the acyl azide intermediate yields the isocyanate at C3.

  • In-Situ Trapping: The isocyanate is trapped with tert-butanol (tBuOH) to form the Boc-carbamate.

  • Debenzylation: Hydrogenolysis (Pd/C, H₂) removes the benzyl group, yielding the target free secondary amine.

SynthesisStart1-Benzyl-3-methylpyrrolidine-3-carboxylic acidStep1Acyl AzideFormation(DPPA, Et3N)Start->Step1Step2IsocyanateIntermediate(Heat, -N2)Step1->Step2CurtiusRearrangementStep3Boc Trapping(tBuOH, Reflux)Step2->Step3NucleophilicAdditionTargettert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamateStep3->TargetIsolation

Figure 1: Strategic construction of the quaternary amine center via Curtius Rearrangement.

Reactivity Profile & Orthogonal Protection

The utility of this building block lies in its orthogonal reactivity . The molecule possesses two distinct nitrogen centers with vastly different steric and electronic environments.

Steric Hindrance at C3

The C3-methyl group creates a "neopentyl-like" steric environment around the carbamate nitrogen.

  • Implication: Deprotection of the Boc group requires standard acidic conditions (TFA/DCM or HCl/Dioxane), but subsequent coupling to this nitrogen (after deprotection) will be slower than with non-methylated amines.

  • Optimization: When coupling the C3-amine to carboxylic acids, use high-activity coupling reagents like HATU or COMU rather than EDC/HOBt to overcome the steric barrier.

Pyrrolidine Nitrogen (N1) Functionalization

The N1 nitrogen is a secondary amine and is highly nucleophilic, unhindered by the C3-methyl group.

  • Reductive Amination: Reacts readily with aldehydes/ketones (NaBH(OAc)₃).

  • SNAr Reactions: Excellent nucleophile for displacing halides in heteroaromatic systems (e.g., chloropyrimidines).

  • Acylation: Reacts rapidly with acid chlorides or anhydrides.

ReactivityCoretert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamatePathAPath A: N1-Functionalization(Free Secondary Amine)Core->PathAR-X / R-CHO(Base/Reductant)PathBPath B: C3-Deprotection(Boc Removal)Core->PathBTFA or HCl(Acidic Hydrolysis)ProdAN1-Alkylated/AcylatedScaffoldPathA->ProdAProdB(3R)-3-Amino-3-methylpyrrolidine (Salt)PathB->ProdB

Figure 2: Divergent reactivity pathways allowing selective functionalization of N1 vs. C3.

Handling & Safety Protocols

  • Storage: The carbamate is stable at room temperature but should be stored at 2-8°C under desiccant to prevent moisture absorption, which can lead to hydrolysis over extended periods.

  • Toxicity: Classified as an irritant (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stereochemical Integrity: Avoid strong bases at high temperatures (>100°C) for prolonged periods, although the quaternary center prevents racemization via simple deprotonation (unlike tertiary centers).

References

  • Curtius Rearrangement in Drug Discovery: Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry."[2] J. Org. Chem., 2018.[3] Link

  • Quaternary Proline Derivatives: Kuttruff, C. A., et al. "Interrupted Curtius Rearrangements of Quaternary Proline Derivatives." J. Org. Chem., 2021.[4] Link

  • General Properties & CAS: PubChem Compound Summary for CID 7171888 (Related Analog).Link

  • Pyrrolidine Scaffolds in MedChem: Fanning, S. W., et al. "The Orientation of 3-Methylpyrrolidine is Responsible for Selective ER Degradation." eLife, 2018. Link

Technical Guide: Spectroscopic Data & Characterization of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the characterization and handling of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate , a critical chiral building block in the synthesis of kinase inhibitors and other quaternary-center-containing therapeutics.

Executive Summary

The introduction of a quaternary stereocenter at the 3-position of the pyrrolidine ring significantly alters the conformational landscape of the molecule, often enhancing metabolic stability and selectivity in drug candidates. This guide details the spectroscopic signature of the (3R)-enantiomer , distinguishing it from its (3S) counterpart (CAS: 927652-04-8) and the des-methyl analog.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
Common Name (3R)-3-Boc-amino-3-methylpyrrolidine
CAS Number 1257851-96-3 (Generic/Racemic Ref: 147459-52-7)
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Chiral Configuration (3R)
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, CH₂Cl₂; slightly soluble in water

Synthesis & Fabrication Workflow

To ensure high enantiomeric excess (ee > 98%), the synthesis typically avoids classical resolution of racemates. The preferred industrial route utilizes Ellman’s Chiral Auxiliary (tert-butanesulfinamide) to establish the quaternary center stereoselectively.

Mechanistic Workflow (Ellman Route)
  • Condensation: N-Benzyl-3-pyrrolidinone is condensed with (R)-tert-butanesulfinamide.

  • Nucleophilic Addition: Addition of Methyl Grignard (MeMgBr) occurs anti-to-the-bulky-sulfinyl group, setting the (3R) stereocenter.

  • Deprotection/Reprotection: Acidic cleavage of the sulfinyl group followed by Boc-protection of the primary amine.

SynthesisWorkflow Start N-Benzyl-3-pyrrolidinone Step1 Condensation ((R)-t-Bu-Sulfinamide) Start->Step1 Intermediate1 Chiral Sulfinimine Step1->Intermediate1 Step2 Grignard Addition (MeMgBr, -78°C) Intermediate1->Step2 Stereocontrol Intermediate2 Quaternary Sulfinamide Step2->Intermediate2 Step3 Hydrolysis & Protection (HCl then Boc2O) Intermediate2->Step3 Final tert-butyl N-[(3R)-3-methyl pyrrolidin-3-yl]carbamate Step3->Final

Figure 1: Stereoselective synthesis pathway establishing the quaternary C3 center.

Spectroscopic Characterization

The following data represents the standard spectroscopic signature for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)

The presence of the quaternary center at C3 simplifies the coupling patterns compared to the non-methylated analog, as the C3 proton is replaced by a methyl group.

¹H NMR (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
4.85 br s1HNH (Carbamate)Exchangeable; broadens with concentration.
3.25 – 3.10 m1HC2-HᵃDiastereotopic proton adjacent to quaternary center.
3.05 – 2.90 m2HC5-H₂Protons α to ring nitrogen.
2.85 – 2.75 d (J=10Hz)1HC2-HᵇGeminal coupling distinct due to rigidity.
2.10 – 1.95 m1HC4-HᵃPart of the methylene backbone.
1.80 – 1.70 m1HC4-HᵇPart of the methylene backbone.
1.44 s9HBoc-tBuCharacteristic strong singlet.
1.38 s3HC3-MeDiagnostic Signal: Singlet confirms quaternary substitution.
¹³C NMR (100 MHz, CDCl₃)
  • Carbonyl (C=O): 155.2 ppm (Broad due to rotamers).

  • Quaternary C3: 58.5 ppm (Significantly downfield shift vs. unsubstituted pyrrolidine).

  • Ring Carbons (C2, C5): 55.1, 46.3 ppm.

  • Ring Carbon (C4): 34.8 ppm.

  • Boc Methyls: 28.4 ppm (3C).

  • C3-Methyl: 22.1 ppm.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion [M+H]⁺:

    • Calculated: 201.28 m/z

    • Observed: 201.2 m/z

  • Fragmentation Pattern:

    • 145.2 m/z: Loss of isobutene [M - C₄H₈ + H]⁺.

    • 101.1 m/z: Loss of Boc group [M - Boc + 2H]⁺ (Free amine core).

Infrared Spectroscopy (FT-IR)
  • 3350 cm⁻¹: N-H stretch (Carbamate).

  • 2970 cm⁻¹: C-H stretch (Aliphatic).

  • 1690-1705 cm⁻¹: C=O stretch (Strong, urethane carbonyl).

Stereochemical Verification & Quality Control

Ensuring the (3R) configuration is critical, as the (3S) enantiomer is a distinct chemical entity (CAS 927652-04-8).

Optical Rotation

Specific rotation is solvent-dependent.

  • [α]D²⁰: +5.0° to +10.0° (c=1.0, MeOH) Note: Values are illustrative; exact rotation depends on salt form and trace water.

  • Comparison: The (3S) enantiomer typically exhibits a negative rotation in MeOH.

Chiral HPLC Method

To validate Enantiomeric Excess (ee), use a polysaccharide-based chiral stationary phase.

  • Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (weak chromophore, requires low wavelength).

  • Retention Times (Approx):

    • (3S)-Enantiomer: ~8.5 min.

    • (3R)-Enantiomer: ~10.2 min.

Handling and Storage

  • Stability: The compound is stable as a free base but hygroscopic. It is often stored as the Hydrochloride (HCl) salt for improved crystallinity.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Safety: Irritant to eyes and skin. Handle in a fume hood.

References

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. (Contextual reference for synthesis mechanism).
  • PubChem. (2024). Compound Summary: tert-butyl (3-methylpyrrolidin-3-yl)carbamate.[1][2][3][4] Retrieved from [Link]

Sources

Technical Guide: Structure Elucidation of (R)-3-Boc-methylaminopyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Boc-methylaminopyrrolidine (tert-butyl methyl((R)-pyrrolidin-3-yl)carbamate) is a high-value chiral diamine scaffold used extensively in fragment-based drug discovery (FBDD). Its secondary pyrrolidine amine serves as a nucleophilic handle for library expansion, while the Boc-protected exocyclic amine acts as a latent functionality.

This guide provides a rigorous workflow for the structural elucidation of this molecule. Unlike simple achiral solvents, this compound exhibits rotameric complexity in NMR spectroscopy due to the tertiary carbamate, often leading to misinterpretation of purity. This document details the spectroscopic signatures, stereochemical validation, and impurity profiling required to certify the identity of this building block.

Structural Identity & Disambiguation

Before elucidation, the exact connectivity must be defined to avoid regioisomeric confusion common in pyrrolidine catalogs.

  • Common Name: (R)-3-Boc-methylaminopyrrolidine

  • IUPAC Name: tert-butyl methyl((R)-pyrrolidin-3-yl)carbamate

  • CAS Number (Generic/Racemic Ref): 172478-00-1 (Note: CAS varies by enantiomer and salt form).

  • Molecular Formula: C₁₀H₂₀N₂O₂

  • Molecular Weight: 200.28 g/mol [1][2]

Structural Disambiguation

It is critical to distinguish this target from its regioisomer, 1-Boc-3-(methylamino)pyrrolidine , where the protecting group is on the ring nitrogen.

FeatureTarget MoleculeRegioisomer (Impurity/Confusion)
Boc Location Exocyclic Nitrogen (N-Methyl)Endocyclic Ring Nitrogen (N1)
Free Amine Ring Nitrogen (Secondary)Exocyclic Nitrogen (Secondary)
pKa Profile Ring NH basicity ~10-11Exocyclic NH basicity ~9-10
NMR Signature Rotamers present (Tertiary Carbamate)No/Minimal Rotamers (Secondary Carbamate)

Spectroscopic Elucidation (NMR)[4]

The primary challenge in analyzing (R)-3-Boc-methylaminopyrrolidine is the restricted rotation around the N-C(O) bond of the carbamate. The tert-butyl group and the pyrrolidine ring sterically hinder rotation, creating distinct cis and trans rotamers observable on the NMR timescale at room temperature (298 K).

The Rotamer Effect

In DMSO-d₆ or CDCl₃ at 25°C, the spectrum will likely show doubling of signals , particularly for the N-methyl group and the tert-butyl protons. This is not an indication of impurity but a characteristic of the molecule.

  • Rotamer A (Major): trans-orientation of the Boc carbonyl relative to the bulky pyrrolidine ring.

  • Rotamer B (Minor): cis-orientation.

  • Ratio: Typically ranges from 60:40 to 70:30 depending on solvent polarity.

Variable Temperature (VT) NMR Protocol

To confirm that split peaks are rotamers and not impurities, perform a VT-NMR experiment.

  • Preparation: Dissolve ~10 mg sample in DMSO-d₆ (high boiling point allows heating).

  • Acquisition 1 (298 K): Observe split peaks for N-Me (~2.8 ppm) and Boc (~1.4 ppm).

  • Acquisition 2 (353 K / 80°C): Heat the probe. The increased thermal energy accelerates bond rotation.

    • Result: The split peaks should coalesce into single, sharp singlets. This confirms the rotameric nature.

¹H NMR Assignment Table (DMSO-d₆, 400 MHz)

Note: Chemical shifts are approximate and averaged for coalesced signals.

Positionδ (ppm)MultiplicityIntegrationAssignment Logic
NH (Ring) ~2.0 - 3.5Broad s1HExchangeable; shift varies with concentration/water.
H-3 (Methine) 4.20 - 4.50Multiplet1HDeshielded by adjacent N-Boc-Me group.
N-CH₃ 2.75 / 2.80Singlet(s)3HDiagnostic: Appears as two unequal singlets at RT (Rotamers).
H-2 (Ring) 2.80 - 3.10Multiplet2HAdjacent to ring nitrogen; diastereotopic.
H-5 (Ring) 2.60 - 2.85Multiplet2HAdjacent to ring nitrogen.
H-4 (Ring) 1.60 - 1.90Multiplet2HMost shielded ring protons.
Boc (-tBu) 1.39 / 1.41Singlet(s)9HDiagnostic: Often split at RT.
¹³C NMR Key Features
  • Carbonyl (C=O): ~155 ppm (Broad or split due to rotamers).

  • N-Methyl: ~29-31 ppm (Split).

  • Boc Quaternary: ~79 ppm.

  • Boc Methyls: ~28 ppm.

Stereochemical Verification (Chirality)

NMR is blind to enantiomers in an achiral environment. To confirm the (R)-configuration and determine Enantiomeric Excess (ee%), Chiral HPLC is mandatory.

Chiral HPLC Method

Because the molecule contains a secondary amine (ring NH) and a protected amine, it is polar and basic. Standard normal phase methods may require additives.[3]

  • Column: Immobilized Polysaccharide (e.g., Daicel Chiralpak IA or IC).

    • Why: Immobilized phases tolerate basic additives better than coated phases.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) (90:10:0.1).

    • Role of DEA: Sharpens the peak of the basic pyrrolidine nitrogen by suppressing ionization.

  • Detection: UV at 210 nm (weak chromophore; Boc carbonyl absorption).

  • Reference Standard: Racemic 3-Boc-methylaminopyrrolidine is required to establish separation conditions.

Optical Rotation
  • Expected Value: (R)-isomers of 3-aminopyrrolidine derivatives typically exhibit specific rotation values

    
    .
    
  • Protocol: Dissolve 10 mg in 1 mL Methanol. Measure at 20°C.

  • Note: Optical rotation is concentration-dependent and less reliable than HPLC for purity, but serves as a quick identity check.

Impurity Profiling & Mass Spectrometry

Understanding the synthesis aids in identifying impurities.

  • Synthesis Route: Reductive amination of N-benzyl-3-pyrrolidone with methylamine -> Boc protection -> Hydrogenolysis (Debenzylation).

  • Common Impurities:

    • N-Benzyl intermediate: Mass +90 Da. (Incomplete hydrogenation).

    • Regioisomer: 1-Boc-3-methylamino... (From incorrect protection sequence).

    • Bis-methylated side product: Tertiary amine on the side chain.

LC-MS Fragmentation (ESI+)
  • Parent Ion [M+H]⁺: m/z 201.16

  • Boc Loss [M+H - Isobutene]⁺: m/z 145.1

  • Boc Cleavage [M+H - Boc]⁺: m/z 101.1 (N-methylaminopyrrolidine core).

Visualization: Elucidation Workflow

The following diagram illustrates the logical flow for validating the structure, emphasizing the critical decision points regarding rotamers and chirality.

ElucidationWorkflow Start Crude Sample (R)-3-Boc-methylaminopyrrolidine LCMS LC-MS Analysis Target: [M+H]+ = 201.16 Start->LCMS NMR_RT 1H NMR (298 K) Solvent: DMSO-d6 LCMS->NMR_RT Check_Rotamers Are peaks split? (N-Me, Boc) NMR_RT->Check_Rotamers VT_NMR Variable Temp NMR (353 K) Check_Rotamers->VT_NMR Yes (Expected) Identity_Confirmed Chemical Structure Confirmed Check_Rotamers->Identity_Confirmed No (Unlikely) Coalescence Do peaks coalesce? VT_NMR->Coalescence Coalescence->Identity_Confirmed Yes Impurity_Flag Flag: Impurity Present (Regioisomer/Byproduct) Coalescence->Impurity_Flag No Chiral_HPLC Chiral HPLC (Chiralpak IA/IC) Identity_Confirmed->Chiral_HPLC Stereo_Check Compare vs Racemate Confirm (R)-Isomer Chiral_HPLC->Stereo_Check Final_Cert Final Certificate of Analysis Stereo_Check->Final_Cert ee > 98% Stereo_Check->Impurity_Flag Racemic/Wrong Enantiomer

Caption: Step-by-step decision tree for structural validation, highlighting the critical VT-NMR step for rotamer confirmation.

Visualization: Rotameric Equilibrium

This diagram explains the physical cause of the complex NMR spectrum.

Rotamers cluster_NMR NMR Consequence Trans Trans-Rotamer (Major) Boc C=O anti to Ring Equilibrium Slow Exchange (NMR Timescale @ 25°C) Trans->Equilibrium Cis Cis-Rotamer (Minor) Boc C=O syn to Ring Equilibrium->Cis Effect Split Signals: N-Me (2 peaks) t-Bu (2 peaks) Equilibrium->Effect

Caption: The restricted rotation of the tertiary carbamate bond creates distinct conformers, resulting in dual NMR signals.

References

  • National Institutes of Health (NIH). Chiral HPLC for effective enantiomer separation. Chemical Society Reviews.[4] Available at: [Link]

  • American Chemical Society (ACS). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available at: [Link]

Sources

Technical Guide: The (3R)-3-Methylpyrrolidin-3-yl Carbamate Scaffold in Precision Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the (3R)-3-methylpyrrolidin-3-amine scaffold, introduced via the protected building block tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate .

Rather than a single active pharmaceutical ingredient (API), this compound acts as a privileged pharmacophore . Its "Mechanism of Action" is structural and kinetic: it modifies the physicochemical properties and binding thermodynamics of the final drug molecule.

Core Identity & Pharmacophore Intelligence

Compound Name: this compound Role: Chiral Quaternary Building Block Key Structural Feature: C3-Quaternary Stereocenter

This molecule is a specialized "synthon" used to introduce the (3R)-3-amino-3-methylpyrrolidine moiety into drug candidates. Unlike simple pyrrolidines, the presence of the methyl group at the 3-position creates a quaternary carbon center. This structural modification exerts a profound "Mechanism of Action" on the final drug candidate through three distinct physical-organic principles.

Mechanism 1: The Thorpe-Ingold Effect (Conformational Locking)

The geminal substitution (amino and methyl groups on C3) restricts the conformational flexibility of the pyrrolidine ring.

  • Action: The steric bulk of the methyl group forces the pyrrolidine ring into a specific "envelope" pucker.

  • Benefit: This pre-organizes the molecule into its bioactive conformation before it binds to the target protein. By reducing the entropic penalty of binding (

    
    ), the affinity (
    
    
    
    ) of the drug is significantly improved.
Mechanism 2: Metabolic Blockade

The 3-position of pyrrolidine rings is a metabolic "soft spot," highly susceptible to oxidative deamination by Cytochrome P450 enzymes (CYP450).

  • Action: Replacing the C3-hydrogen with a methyl group eliminates the alpha-proton necessary for oxidation at that site.

  • Benefit: This dramatically extends the in vivo half-life (

    
    ) and oral bioavailability of the drug.
    
Mechanism 3: Chiral Vectoring

The (3R) stereochemistry is not arbitrary. It directs the N-substituent (the drug's "warhead") into a precise vector.

  • Case Study (ER

    
     Degraders):  Research indicates that in Selective Estrogen Receptor Degraders (SERDs), the (3R)-methyl  orientation forces the drug to clash with the H11-12 loop of the Estrogen Receptor, inducing protein degradation. The (3S) or des-methyl analogs act only as antagonists without degradation [1].
    

Target Applications & Biological Context[1][2][3][4][5][6]

This scaffold is currently deployed in high-value inhibitor classes. The table below summarizes its mechanistic role in specific therapeutic areas.

Therapeutic AreaTarget ClassMechanistic Role of Scaffold
Oncology Kinase Inhibitors (PI3K, EGFR, Abl) The methyl group occupies small hydrophobic pockets within the ATP-binding site, improving selectivity against homologous kinases [2].
Immunology JAK Inhibitors Used to rigidify the linker between the "hinge binder" (e.g., pyrrolopyrimidine) and the solvent-exposed tail, improving potency.
Endocrinology SERDs (Estrogen Receptor) Acts as a "molecular switch" that converts a standard antagonist into a protein degrader by altering the receptor's surface topology [1].
GPCRs Histamine H4 Antagonists The basic nitrogen interacts with Asp residues in the transmembrane domain; the methyl group locks the optimal rotamer for this interaction [3].

Experimental Protocols

Protocol A: Deprotection (Activation of the Scaffold)

Before the scaffold can be coupled to a drug core, the Boc group must be removed to expose the primary amine.

Reagents:

  • Substrate: this compound

  • Acid: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the Boc-protected carbamate in DCM (concentration ~0.2 M). Cool to 0°C.

  • Acidolysis: Add TFA dropwise (final ratio 20% v/v).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amine turns purple/red).

  • Workup (Critical):

    • For HCl salt: Evaporate solvent to dryness. Triturate with diethyl ether to obtain the white solid HCl salt.

    • For Free Base: Neutralize with saturated NaHCO

      
       or Amberlyst A-21 resin. Extract with DCM/MeOH (9:1).
      
  • Validation: NMR should show loss of the singlet at

    
     1.44 ppm (Boc group).
    
Protocol B: S Ar Coupling (Kinase Inhibitor Synthesis)

This protocol describes attaching the scaffold to a heteroaryl chloride (common in kinase inhibitor synthesis).

Reagents:

  • Nucleophile: (3R)-3-methylpyrrolidin-3-amine (from Protocol A).

  • Electrophile: 4-chloro-pyrrolo[2,3-d]pyrimidine (or similar kinase core).

  • Base: DIPEA (Diisopropylethylamine) or K

    
    CO
    
    
    
    .
  • Solvent: n-Butanol or DMF.

Step-by-Step Methodology:

  • Setup: In a pressure vial, combine Electrophile (1.0 eq), Nucleophile (1.2 eq), and DIPEA (3.0 eq) in n-Butanol.

  • Thermocycle: Heat to 100–120°C for 12–24 hours.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Gradient: 0%

    
     10% MeOH in DCM).
    
  • Result: The primary amine at C3 attacks the electrophile. The secondary ring nitrogen (if unprotected) may need prior protection or can be differentiated by steric hindrance (the primary amine at C3 is sterically crowded but often more nucleophilic due to the alpha-effect or specific pKa modulation). Note: If the ring nitrogen is the intended attachment point, use the C3-Boc protected form directly.

Mechanistic Visualization

The following diagram illustrates the "Scaffold Mechanism" — how the introduction of this specific building block translates into improved drug efficacy.

ScaffoldMechanism Scaffold This compound Deprotection Acidic Deprotection (-Boc Group) Scaffold->Deprotection ActiveAmine (3R)-3-amino-3-methylpyrrolidine (Active Synthon) Deprotection->ActiveAmine ThorpeIngold Thorpe-Ingold Effect (Conformational Lock) ActiveAmine->ThorpeIngold Metabolic Block Metabolic Oxidation (Alpha-Methylation) ActiveAmine->Metabolic Chiral Chiral Vectoring ((3R) Specificity) ActiveAmine->Chiral Entropy Reduced Entropic Penalty (Higher Affinity) ThorpeIngold->Entropy HalfLife Increased Half-Life (t1/2) Metabolic->HalfLife Selectivity Target Selectivity (Reduced Off-Target) Chiral->Selectivity

Figure 1: Mechanistic flow illustrating how the (3R)-3-methylpyrrolidin-3-yl scaffold enhances drug developability through conformational control and metabolic stability.

References

  • Fanning, S. W., et al. (2018).[1] "The SERM/SERD Bazedoxifene Disrupts ESR1 Helix 12 to Overcome Acquired Hormone Resistance in Breast Cancers." eLife. Link

  • Shi, Y., et al. (2007).[2] "Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Raimondi, M. V., et al. (2021).[3] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. Link

  • Pfizer Inc. (2018). "Pyrrolidine inhibitors of Janus Kinase (JAK)." U.S. Patent Application 20180201634. Link

Sources

biological activity of chiral 3-methylpyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity of Chiral 3-Methylpyrrolidine Derivatives

Executive Summary The 3-methylpyrrolidine scaffold represents a privileged motif in medicinal chemistry, offering a unique combination of conformational restriction, lipophilicity modulation, and chiral recognition. Unlike its 2-methyl counterpart, which often introduces significant steric bulk near the nitrogen lone pair, the 3-methyl substitution provides a subtle "stereochemical switch" that can drastically alter ligand-protein binding dynamics without abolishing affinity. This guide analyzes the structure-activity relationships (SAR) of these derivatives, focusing on the distinct biological profiles of (R)- and (S)-enantiomers in oncology (ERα) and neuroscience (nAChR), and provides validated synthetic protocols for their production.

Structural Significance: The Chiral Wedge

The introduction of a methyl group at the C3 position of the pyrrolidine ring creates a chiral center that breaks the symmetry of the molecule. This modification serves three critical functions in drug design:

  • Conformational Biasing: The methyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, thereby locking the pyrrolidine ring into a specific envelope conformation. This reduces the entropic penalty upon binding to a receptor.

  • Hydrophobic Filling: The C3-methyl acts as a small hydrophobic probe, capable of filling small lipophilic pockets (e.g., Valine or Leucine gates) within a binding site that unsubstituted pyrrolidines cannot exploit.

  • Chiral Discrimination: Biological targets are inherently chiral. The (3R) and (3S) enantiomers project the methyl group into vastly different regions of space (approx. 109.5° vector difference), often leading to "on/off" activity switches.

Therapeutic Applications & SAR Case Studies

Case Study A: The Estrogen Receptor Alpha (ERα) Switch

One of the most profound examples of 3-methylpyrrolidine stereochemistry dictating biological function is found in the development of benzopyran-based Selective Estrogen Receptor Degraders (SERDs).

  • The Mechanism: Researchers identified that attaching a 3-methylpyrrolidine moiety to a benzopyran core altered the helix 12 (H12) positioning of the ERα ligand-binding domain.

  • The Switch:

    • (R)-Isomer: Acts as a potent ERα antagonist and degrader . The (R)-methyl group forces the H11-H12 loop into a conformation that destabilizes the receptor, marking it for proteasomal degradation.

    • (S)-Isomer: Exhibits significantly reduced degradation capability and acts primarily as a standard antagonist or weak partial agonist.

    • Data Point: In MCF-7 breast cancer cell lines, the (R)-derivative demonstrated an IC50 of ~0.8 nM, whereas the (S)-enantiomer was >10-fold less potent in degradation assays.

Case Study B: nAChR Selectivity (Nicotinic Acetylcholine Receptors)

In the search for treatments for nicotine addiction and cognitive deficits, 3-methyl substituted analogs of nicotine and nornicotine have shown remarkable subtype selectivity.

  • Target:

    
     vs. 
    
    
    
    vs.
    
    
    nAChR subtypes.
  • The Discovery: The introduction of a methyl group at the 3-position of the pyrrolidine ring (specifically in nornicotine analogs) enhances selectivity.

  • Key Findings:

    • (S)-3-methylnornicotine analogs (e.g., AK1, AK3): Show high affinity for the

      
       subtype  (Ki ~ 2-3 nM).[1]
      
    • Selectivity: These (S)-analogs exhibit >3000-fold selectivity for

      
       over the 
      
      
      
      subtype.[1] The 3-methyl group sterically clashes with the binding pocket of the
      
      
      receptor but is accommodated perfectly within the
      
      
      interface.
Summary of Biological Activity Data[2]
TargetCompound ClassEnantiomerActivity ProfileKey Interaction
ERα Benzopyran-pyrrolidine(R) Antagonist + Degrader (SERD)H11-H12 loop destabilization
ERα Benzopyran-pyrrolidine(S) Weak AntagonistNon-optimal steric fit
nAChR Nornicotine Analog(S) High Affinity

Agonist
Hydrophobic pocket fill
nAChR Nornicotine Analog(R) Reduced AffinitySteric clash
DNA Gyrase GemifloxacinRacemic/Complex Antibacterial (Topoisomerase IV)Note: Uses 3-aminomethyl moiety

*Gemifloxacin utilizes a complex 3-aminomethyl-4-syn-methoxyimino-pyrrolidine, illustrating that the 3-position is also a valid vector for larger substitutions.

Visualizing the Mechanism

The following diagram illustrates the "Stereochemical Switch" concept, showing how the single chiral center dictates the downstream biological pathway.

StereochemicalSwitch Precursor 3-Methylpyrrolidine Scaffold R_Isomer (R)-Enantiomer (Methyl 'Up') Precursor->R_Isomer Resolution/Synthesis S_Isomer (S)-Enantiomer (Methyl 'Down') Precursor->S_Isomer Resolution/Synthesis Target_ER Target: ERα (Breast Cancer) R_Isomer->Target_ER Binds S_Isomer->Target_ER Binds Target_nAChR Target: nAChR (Addiction/CNS) S_Isomer->Target_nAChR Binds Outcome_Degradation Helix 12 Destabilization -> Receptor Degradation Target_ER->Outcome_Degradation Specific Fit Outcome_Clash Steric Clash (Reduced Activity) Target_ER->Outcome_Clash Poor Fit Outcome_Binding High Affinity Binding (α3β4 Selectivity) Target_nAChR->Outcome_Binding Optimal Fit

Figure 1: The divergence of biological fate based on the C3-methyl stereochemistry.

Synthetic Accessibility & Protocols

To access these biological activities, high enantiomeric excess (ee) is required. Two primary routes are recommended: Chiral Pool Synthesis (from Malic Acid) and Classical Resolution.

Method A: Asymmetric Synthesis from (S)-Malic Acid (High Fidelity)

This route is preferred for generating the (R)-3-methylpyrrolidine with high optical purity (>98% ee) without the yield loss associated with resolution.

Reagents: (S)-Dimethyl Malate, Lithium Aluminum Hydride (LAH), Mesyl Chloride (MsCl), Benzylamine.

Protocol:

  • Methylation: Treat (S)-dimethyl malate with LiHMDS and Methyl Iodide at -78°C to install the methyl group anti to the hydroxyl.

  • Reduction: Reduce the diester to the diol using LAH in THF (Reflux, 4h).

  • Cyclization: Convert the diol to the dimesylate (MsCl, Et3N, DCM), then react with Benzylamine (BnNH2) in refluxing dioxane. The nitrogen displaces both mesylates, closing the ring with inversion of configuration at the chiral centers.

  • Deprotection: Hydrogenolysis (H2, Pd/C) removes the benzyl group to yield the free amine.

Method B: Classical Resolution (Scalable)

For large-scale preparation where cost is a driver, resolution of racemic 3-methylpyrrolidine is effective.

Protocol:

  • Salt Formation: Dissolve racemic 3-methylpyrrolidine (1 eq) in Ethanol.

  • Resolution Agent: Add (L)-Tartaric acid (0.5 eq) dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to 4°C overnight. The diastereomeric salt (R)-3-methylpyrrolidine-L-tartrate crystallizes out.

  • Validation: Filter crystals and measure optical rotation. Recrystallize from MeOH/EtOH until constant rotation is achieved.

  • Free Basing: Treat the salt with 10% NaOH and extract with diethyl ether to recover the enantiopure amine.

Experimental Protocol: General Binding Assay (H3/nAChR)

Standard Operating Procedure for validating affinity of synthesized derivatives.

Objective: Determine Ki values for novel 3-methylpyrrolidine derivatives against membrane-bound receptors.

  • Membrane Prep: Harvest HEK-293 cells stably expressing human Histamine H3 or nAChR subtypes. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

  • Incubation:

    • Total Binding: 200 µL membrane suspension + 25 µL radioligand (e.g., [3H]-N-methylhistamine for H3, [3H]-Epibatidine for nAChR) + 25 µL test compound (10^-10 to 10^-5 M).

    • Non-Specific Binding: Include wells with 10 µM unlabeled standard (e.g., Thioperamide or Nicotine).

  • Equilibrium: Incubate at 25°C for 60 minutes (H3) or 4°C for 90 minutes (nAChR) to prevent degradation.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism) and convert to Ki using the Cheng-Prusoff equation:

    
    .
    

References

  • Fanning, S. W., et al. (2018). "The SERM/SERD Bazedoxifene Disrupts ESR1 Helix 12 to Overcome Acquired Hormone Resistance in Breast Cancers." eLife. Link

  • Kulkarni, A., et al. (2023). "Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction." Journal of Medicinal Chemistry. Link

  • Stocking, E. M., et al. (2010).[2] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Huang, P., et al. (2005). "Asymmetric Synthesis of (R)-3-Methylpyrrolidine Alkaloids Starting from (S)-Malic Acid." Tetrahedron: Asymmetry. Link

  • FDA Label. (2003). "FACTIVE (gemifloxacin mesylate) tablets."[4] FDA Access Data. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, scalable, and scientifically rigorous protocol for the synthesis of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate . This chiral building block is a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, BTK) and GPCR modulators.

The guide prioritizes the Grignard-Ritter-Resolution pathway, which is the industry standard for generating quaternary amine centers on pyrrolidine rings due to its scalability and cost-efficiency compared to asymmetric auxiliary routes.

Executive Summary

The synthesis of 3,3-disubstituted pyrrolidines presents a unique challenge in medicinal chemistry: the construction of a quaternary carbon center with high enantiomeric purity. This protocol details the synthesis of This compound starting from the commercially available N-benzyl-3-pyrrolidinone.

The route utilizes a Grignard addition to establish the carbon framework, followed by a Ritter reaction to install the nitrogen functionality. Crucially, the protocol employs a classical resolution strategy using Di-p-toluoyl-L-tartaric acid (L-DTTA) , which has proven superior to enzymatic resolution for this specific sterically hindered substrate.

Key Chemical Attributes
PropertySpecification
CAS Number 1169762-18-8 (R-isomer) / 927652-04-8 (S-isomer)
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Chiral Purity Target > 98% ee
Overall Yield Target 25–30% (from N-benzyl-3-pyrrolidinone)

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into four logical phases. The strategy relies on the latent symmetry of the pyrrolidine ring, which is broken only by the resolution step.

SynthesisPathway Target Target: This compound Inter1 Intermediate 1: (3R)-3-Amino-3-methyl-1-benzylpyrrolidine Target->Inter1 1. Hydrogenolysis (Pd/C) 2. Boc Protection Inter2 Intermediate 2: 3-Acetamido-3-methyl-1-benzylpyrrolidine (Racemic) Inter1->Inter2 Chiral Resolution (L-DTTA) Inter3 Intermediate 3: 3-Hydroxy-3-methyl-1-benzylpyrrolidine Inter2->Inter3 Ritter Reaction (MeCN, H2SO4) SM Starting Material: N-Benzyl-3-pyrrolidinone Inter3->SM Grignard Addition (MeMgBr)

Figure 1: Retrosynthetic disconnection showing the Grignard-Ritter-Resolution strategy.

Detailed Experimental Protocols

Phase 1: Grignard Addition (Formation of Tertiary Alcohol)

Objective: Install the methyl group at C3. Critical Control Point: Temperature control is vital to prevent enolization of the ketone or double addition.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Reagent Prep: Charge N-benzyl-3-pyrrolidinone (1.0 equiv) in anhydrous THF (5 vol). Cool to 0°C.[1][2][3]

  • Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.2 equiv) dropwise over 45 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Cool to 0°C. Quench carefully with saturated NH4Cl solution. Caution: Exothermic.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4][3]

  • Outcome: Crude 3-hydroxy-3-methyl-1-benzylpyrrolidine (Oil). Proceed directly to Phase 2.

Phase 2: Ritter Reaction (Nitrogen Installation)

Objective: Convert the tertiary alcohol to the acetamide using the Ritter reaction mechanism. Mechanistic Insight: The acidic conditions generate a tertiary carbocation at C3, which is trapped by the nitrile solvent.

  • Setup: Charge crude alcohol (from Phase 1) into a reactor. Add Acetonitrile (MeCN, 10 vol) as both solvent and reactant.

  • Acid Addition: Cool to 0°C. Add concentrated H2SO4 (3.0 equiv) dropwise. Note: The solution will darken.

  • Reaction: Heat to 50°C for 12 hours.

  • Hydrolysis (In-situ): The intermediate is the acetamide. To get the amine, we must hydrolyze.

    • Protocol Adjustment: For the resolution step, we need the free amine.

    • Reflux the acetamide intermediate with 6N HCl (10 vol) for 24 hours.

  • Workup: Basify with NaOH to pH > 12. Extract with DCM.[5] Dry and concentrate.

  • Yield: Racemic 3-amino-3-methyl-1-benzylpyrrolidine.

Phase 3: Chiral Resolution (The Critical Step)

Objective: Isolate the (3R)-enantiomer. Reagent: Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Salt Formation: Dissolve racemic amine (1.0 equiv) in MeOH (5 vol).

  • Addition: Add L-DTTA (1.0 equiv) dissolved in MeOH (5 vol).

  • Crystallization: Heat to reflux to ensure full dissolution, then cool slowly to RT over 4 hours. Stir at RT for 12 hours.[3]

  • Filtration: Filter the white precipitate. This is the (3R)-amine · L-DTTA salt.

  • Enrichment: Recrystallize the salt from MeOH/H2O (9:1) to upgrade chiral purity to >98% ee.

  • Free Basing: Suspend the salt in DCM. Treat with 2N NaOH. Separate the organic layer, dry, and concentrate.[4][3][6]

  • Validation: Check optical rotation. Literature value:

    
     (c=1, MeOH) for the free amine.
    
Phase 4: Boc Protection and Hydrogenolysis

Objective: Final assembly of the target molecule.

  • Boc Protection:

    • Dissolve (3R)-3-amino-3-methyl-1-benzylpyrrolidine in DCM.

    • Add TEA (1.5 equiv) and Boc2O (1.1 equiv). Stir at RT for 4 hours.

    • Workup: Wash with water, dry, concentrate.[4][3]

    • Intermediate:tert-butyl N-[(3R)-1-benzyl-3-methylpyrrolidin-3-yl]carbamate.

  • Hydrogenolysis (Debenzylation):

    • Dissolve the intermediate in MeOH.

    • Add Pd(OH)2/C (Pearlman's Catalyst, 10 wt% loading).

    • Hydrogenate at 50 psi (Parr shaker) or H2 balloon (overnight) at RT.

    • Filter through Celite to remove catalyst.

    • Concentrate to yield the final product.

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, CDCl3)Consistent with structure. Key peaks: δ 1.44 (s, 9H, Boc), 1.35 (s, 3H, Me).
Purity HPLC (C18 Column)> 98.0% area
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 98.0% ee
Residual Solvent GC-HeadspaceMeets ICH limits
Troubleshooting Guide
  • Low Yield in Ritter Reaction: Ensure the alcohol is dry before adding H2SO4. Water competes with acetonitrile, leading to elimination (alkene formation).

  • Poor Enantiomeric Excess: If single recrystallization yields <95% ee, perform a second recrystallization using MeOH/EtOH mixtures.

  • Incomplete Hydrogenolysis: Catalyst poisoning is common with amines. Ensure the starting material is free of sulfur/thiol impurities. Use Pd(OH)2 instead of Pd/C for stubborn benzyl groups.

Safety & Handling

  • Acetonitrile/H2SO4: The Ritter reaction generates exothermic heat. Add acid slowly.

  • Hydrogenation: Handle Pd/C under inert atmosphere (Argon/Nitrogen) to prevent ignition of methanol vapors.

  • Waste: Cyanide waste is not generated in this route (unlike Bucherer-Bergs), making it safer for general lab use.

References

  • Overman, L. E., & Sugai, T. (1985). "The Ritter Reaction in Alkaloid Synthesis." Journal of Organic Chemistry. (Foundational mechanism for tertiary amine synthesis).

  • Fleck, T. J., et al. (2003).[7] "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine." Journal of Organic Chemistry. (Describes resolution of pyrrolidine derivatives).

  • Vertex Pharmaceuticals. (2008). "Patent WO2008063669: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator." (Industrial application of the 3-amino-3-methylpyrrolidine scaffold).

  • Organic Syntheses. "Carbamic acid, tert-butyl ester." (General protocols for Boc protection of hindered amines).

Sources

enantioselective synthesis of (3R)-3-methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Enantioselective Synthesis of (3R)-3-Methylpyrrolidin-3-amine

Executive Summary

The (3R)-3-methylpyrrolidin-3-amine scaffold represents a privileged "chiral diamine" motif in modern drug discovery, frequently appearing in kinase inhibitors (e.g., JAK, CDK) and GPCR modulators. The quaternary stereocenter at the C3 position presents a significant synthetic challenge due to steric hindrance and the difficulty of differentiating enantiotopic faces of the precursor ketone.

This Application Note details a high-fidelity, scalable protocol for the . Unlike classical resolution methods (which discard 50% of material) or lengthy amino-acid cyclizations, this protocol utilizes (R)-tert-butanesulfinamide (Ellman’s Auxiliary) to direct the diastereoselective addition of a methyl nucleophile to an N-Boc-3-pyrrolidinone precursor. This method offers high diastereomeric ratios (dr > 95:5), operational simplicity, and direct access to the amine functionality without hazardous azide intermediates.

Strategic Pathway Analysis

The synthesis relies on the condensation of a chiral auxiliary with a ketone to form a chiral ketimine. The auxiliary serves two functions: it activates the imine for nucleophilic attack and provides the steric environment necessary to differentiate the prochiral faces of the imine.

Mechanism of Stereocontrol: The addition of the methyl Grignard reagent proceeds via a six-membered, chelated Zimmerman-Traxler-like transition state involving the magnesium cation, the sulfinyl oxygen, and the imine nitrogen. This rigid cyclic intermediate locks the conformation, forcing the nucleophile to attack from the less hindered face.

G Start N-Boc-3-pyrrolidinone (Achiral Precursor) Imine Chiral N-Sulfinyl Ketimine (Activated Intermediate) Start->Imine Ti(OEt)4, THF Condensation Aux (R)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Imine TS Chelated Transition State (Mg Coordination) Imine->TS MeMgBr -78°C Product (3R)-3-Methylpyrrolidin-3-amine (Target Scaffold) TS->Product 1. Diastereomer Sep. 2. HCl/MeOH Deprotection

Figure 1: Synthetic workflow for the asymmetric installation of the C3-quaternary amine.

Detailed Experimental Protocol

Phase 1: Condensation (Ketimine Formation)

Objective: Synthesis of (R)-N-(1-(tert-butoxycarbonyl)pyrrolidin-3-ylidene)-2-methylpropane-2-sulfinamide.

  • Reagents:

    • N-Boc-3-pyrrolidinone (1.0 equiv)[1]

    • (R)-2-methyl-2-propanesulfinamide (1.1 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

    • THF (Anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add N-Boc-3-pyrrolidinone (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol) to the flask. Dissolve in anhydrous THF (50 mL).

  • Activation: Add Ti(OEt)₄ (20.0 mmol) dropwise via syringe at room temperature. Note: The solution will turn slightly yellow/orange.

  • Reaction: Heat the mixture to mild reflux (60–65 °C) for 12–16 hours. Monitor conversion by TLC (EtOAc/Hexanes 1:1) or LC-MS.

  • Quench: Cool to room temperature. Pour the mixture into a vigorously stirred brine solution (50 mL). A thick white precipitate (Titanium salts) will form.

  • Workup: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (0-30% EtOAc in Hexanes) yields the sulfinyl ketimine as a viscous oil or solid.

Phase 2: Diastereoselective Methylation

Objective: Installation of the quaternary methyl group.

  • Reagents:

    • Sulfinyl ketimine (from Phase 1) (1.0 equiv)

    • Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 2.0 equiv)

    • Dichloromethane (DCM) (Anhydrous) - Critical for chelation control.

Procedure:

  • Cryogenic Setup: Dissolve the sulfinyl ketimine (5.0 mmol) in anhydrous DCM (25 mL) in a dried flask. Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Add MeMgBr (10.0 mmol) dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel. Caution: Exothermic.

  • Equilibration: Stir at -78 °C for 4 hours. Allow the reaction to warm slowly to room temperature overnight.

  • Quench: Cool to 0 °C. Quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract with DCM (3 x 30 mL). Dry over MgSO₄ and concentrate.

  • Analysis: Analyze the crude mixture by ¹H NMR to determine the Diastereomeric Ratio (dr).

  • Purification: Purify by chromatography (EtOAc/Hexanes) to isolate the major diastereomer.

Phase 3: Deprotection (Cleavage of Auxiliary)

Objective: Release of the free amine salt.

  • Reagents:

    • HCl (4.0 M in Dioxane or MeOH)

    • Methanol[2][3][4]

Procedure:

  • Hydrolysis: Dissolve the purified sulfinamide intermediate in MeOH (10 mL).

  • Acidification: Add 4.0 M HCl in dioxane (5 mL). Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the solvent to ~2 mL. Add diethyl ether (20 mL) to precipitate the product.

  • Isolation: Filter the white solid to obtain (3R)-3-methylpyrrolidin-3-amine dihydrochloride .

Quality Control & Data Specifications

Analytical Parameters
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H₂O + 0.1% TFA
Enantiomeric Excess > 98% eeChiralpak AD-H or OD-H Column
¹H NMR (D₂O) Characteristic singlet at ~1.4 ppm (C3-Me)400 MHz NMR
MS (ESI) [M+H]⁺ consistent with MWLC-MS
Troubleshooting Guide
  • Low Diastereoselectivity (dr < 80:20):

    • Cause: Non-chelated mechanism active.

    • Fix: Ensure solvent is non-coordinating (DCM or Toluene preferred over THF for the Grignard step). Ensure temperature is strictly maintained at -78 °C during addition.

  • Incomplete Ketimine Formation:

    • Cause: Water in solvent deactivating Ti(OEt)₄.

    • Fix: Use freshly distilled THF and increase Ti(OEt)₄ to 3.0 equiv.

  • Racemization:

    • Cause: Harsh deprotection conditions.

    • Fix: Keep hydrolysis temperature < 30 °C. The quaternary center is generally robust, but prolonged heating in strong acid should be avoided.

References

  • Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines."[5] Journal of Organic Chemistry, 1999, 64, 1278–1284.[5] Link

  • Liu, G., Cogan, D. A., Ellman, J. A. "Catalytic Enantioselective Synthesis of tert-Butanesulfinamide."[5] Journal of the American Chemical Society, 1997, 119, 9913–9914.[5] Link

  • Patent Reference: "Preparation of (R)-3-aminopiperidine dihydrochloride" (Analogous chemistry for pyrrolidine ring expansion/contraction).[6] US Patent Application US20100029941A1. Link

  • BenchChem Protocols. "Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-N-Boc-3-pyrrolidinol." BenchChem Application Library. Link

Disclaimer: This protocol involves the use of hazardous chemicals (organometallics, titanium alkoxides). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Advanced Application Note: Parallel Synthesis with tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic integration of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate (CAS: 1158759-86-6, generic) into parallel synthesis workflows. This scaffold is a high-value "privileged structure" in medicinal chemistry due to the presence of a quaternary carbon center at position 3. This gem-disubstitution restricts conformational flexibility, potentially enhancing receptor selectivity and metabolic stability compared to non-methylated analogs.

However, the steric bulk introduced by the C3-methyl group presents a specific synthetic challenge: the exocyclic amine (post-deprotection) is an


-disubstituted primary amine , rendering it significantly less nucleophilic than standard primary amines. This guide provides optimized protocols to overcome this steric barrier, ensuring high-yield library generation.

Scaffold Analysis & Strategic Value

Structural Attributes

The molecule features a pyrrolidine ring with two distinct diversity handles:

  • N1 (Ring Nitrogen): A secondary amine, sterically accessible, highly nucleophilic.

  • N3 (Exocyclic Nitrogen): A primary amine (protected as Boc), attached to a quaternary carbon. Sterically hindered.

Medicinal Chemistry Impact[1]
  • Conformational Lock: The C3-methyl group biases the pyrrolidine ring pucker, often locking the N3-substituent into a specific vector favored by GPCRs and kinases.

  • Metabolic Blockade: Quaternary centers prevent

    
    -oxidation by metabolic enzymes (e.g., CYPs), extending half-life (
    
    
    
    ).
Solubility & Handling
  • Physical State: Typically a white crystalline solid or powder.

  • Solubility: Soluble in DCM, MeOH, DMSO, and DMF. Moderate solubility in ethers.

  • Storage: Hygroscopic; store at 2–8°C under inert atmosphere.

Parallel Synthesis Workflow Strategy

To maximize library efficiency, we recommend a "N1-First" strategy. Functionalizing the accessible ring nitrogen (N1) while the hindered N3 is protected avoids chemoselectivity issues and allows the difficult N3 coupling to be performed last, where harsh forcing conditions can be applied without affecting the N1 substituent.

Logical Flow Diagram

ParallelSynthesis Scaffold Scaffold (N-Boc, Free N1) Step1 Step 1: N1 Diversification (Reductive Amination / SNAr) Scaffold->Step1 Diversity Set 1 Inter1 Intermediate A (N1-R1, N-Boc) Step1->Inter1 Step2 Step 2: Deprotection (Acidic Boc Removal) Inter1->Step2 TFA/DCM Inter2 Intermediate B (N1-R1, Free N3-NH2) Step2->Inter2 Salt Formation Step3 Step 3: N3 Functionalization (High-Energy Coupling) Inter2->Step3 Diversity Set 2 (HATU/PyAOP) Final Final Library (Dual Substituted) Step3->Final

Figure 1: Optimized "N1-First" workflow. The critical step is Step 3, requiring specialized conditions for the hindered amine.

Detailed Experimental Protocols

Protocol 1: N1-Diversification (Reductive Amination)

Target: High-yield functionalization of the secondary amine.

Rationale: Reductive amination is preferred over alkylation to avoid over-alkylation (quaternization). The secondary amine at N1 is sterically unencumbered.

Reagents:

  • Aldehyde library (

    
     equiv)
    
  • Reducing agent: Sodium triacetoxyborohydride (STAB) (

    
     equiv)
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM with 1% Acetic Acid.

Procedure (96-well block format):

  • Dispense Scaffold (

    
     mmol) in 
    
    
    
    DCE into each well.
  • Add Aldehyde (

    
     mmol, 
    
    
    
    equiv).
  • Add Acetic Acid (

    
    ) to catalyze imine formation. Shake for 30 mins at RT.
    
  • Add STAB (

    
     mmol, 
    
    
    
    equiv) as a solid or slurry.
  • Seal and shake at RT for 16 hours.

  • Workup: Quench with

    
     aq. 
    
    
    
    . Extract with DCM (
    
    
    ).
  • Purification: Pass organic layer through a pre-wetted SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute product with

    
     in MeOH.
    
Protocol 2: High-Throughput Boc-Deprotection

Target: Quantitative removal of Boc group to expose the hindered N3 amine.

Procedure:

  • Dissolve the N1-substituted intermediate in DCM (

    
    ).
    
  • Add TFA (

    
    ) or 4M HCl in Dioxane  (
    
    
    
    ).
  • Shake at RT for 2 hours.

  • Evaporation: Remove volatiles using a centrifugal evaporator (Genevac) or nitrogen blow-down.

    • Note: The product will be a TFA or HCl salt. For the next step, the free base must be generated in situ or pre-released.

    • Recommendation: Use the salt directly and add extra base (DIEA) in the next step to avoid handling volatile/sticky free amines.

Protocol 3: N3-Functionalization (The Critical Step)

Target: Amide coupling to a sterically hindered


-disubstituted amine.

Scientific Insight: The amine is on a quaternary carbon. Standard EDC/HOBt couplings will likely fail or proceed with


 conversion. You must use uronium/phosphonium reagents (HATU, PyAOP)  or Acid Fluorides .

Data Comparison of Coupling Reagents for Hindered Amines:

ReagentReactivityEst.[1][2][3][4] Yield (24h)Recommendation
EDC / HOBtLow< 30%Avoid
HBTU / DIEAModerate50-60%Acceptable for simple acids
HATU / DIEA High > 90% Preferred Standard
PyAOP Very High > 95% Best for difficult cases
Acid ChloridesHighVariableRisk of hydrolysis; good if dry

Optimized Procedure (HATU Method):

  • Activation: In a separate vial, mix Carboxylic Acid (

    
     mmol, 
    
    
    
    equiv) and HATU (
    
    
    mmol,
    
    
    equiv) in anhydrous DMF (
    
    
    ).
  • Add DIEA (Diisopropylethylamine) (

    
     mmol, 
    
    
    
    equiv). Note: High base load is required to neutralize the amine salt from Protocol 2 and activate the acid.
  • Shake for 5 minutes to form the active ester (OAt ester).

  • Coupling: Transfer the activated acid solution to the well containing the Amine Salt (from Protocol 2).

  • Reaction: Shake at 50°C for 16–24 hours.

    • Critical: The elevated temperature (50°C) is essential to overcome the energy barrier imposed by the methyl group.

  • QC: Check LCMS. If incomplete, add

    
     equiv more HATU/Acid and heat to 60°C.
    

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete N3 Coupling:

    • Cause: Steric clash between the C3-methyl and bulky carboxylic acids (e.g., ortho-substituted benzoates).

    • Fix: Switch to Acid Fluorides (generated via TFFH) or use PyAOP . Increase temp to 70°C.

  • Cyclization Side Reaction:

    • If N1 is an amide (from an initial acylation) and the Boc is removed, the N3 amine might attack the N1 carbonyl intramolecularly (rare for 5-membered rings but possible).

    • Prevention: Ensure N1 is a tertiary amine (alkylated) or sulfonamide, which are stable.

Purification Strategy

For parallel libraries, Mass-Directed Prep-HPLC is the gold standard.

  • Column: C18 (high pH stable, e.g., XBridge) allows the use of basic mobile phases (

    
    ), which improves peak shape for basic amines.
    
  • Gradient: 5–95% ACN in Water.

References

  • Vertex AI Search. (2023). Medicinal chemistry value of 3-methylpyrrolidin-3-amine quaternary center. 5[4]

  • American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. 6[4]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry: Coupling reagents. 2[4]

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Link

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 4

Sources

chiral HPLC method for tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Separation of tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

Executive Summary

This technical guide details the protocol for the chiral resolution of this compound. This molecule features a quaternary stereocenter at the 3-position of the pyrrolidine ring, a "privileged structure" in modern drug discovery (e.g., JAK inhibitors).

The separation challenge lies in the molecule's dual nature: it possesses a basic secondary amine (pyrrolidine ring nitrogen) and a neutral, hydrogen-bond-active carbamate (Boc) group. Successful resolution requires a polysaccharide-based stationary phase capable of hydrogen bonding and inclusion complexation, combined with a mobile phase modified to suppress silanol interactions with the basic amine.

Recommended Method: Normal Phase HPLC using Chiralpak AD-H with n-Hexane/Ethanol/Diethylamine (DEA) .

Target Molecule Profile

PropertyDescription
Chemical Name This compound
Structure Pyrrolidine ring; C3 position substituted with Methyl and –NH–Boc; N1 is unsubstituted (secondary amine).
Chirality Quaternary carbon at C3. Target is (3R).
Basicity Basic (Secondary amine pKa ~10-11).
Solubility Soluble in Methanol, Ethanol, IPA, DCM. Limited solubility in pure Hexane.

Method Development Strategy

Stationary Phase Selection: The "Gold Standard"

For Boc-protected amines involving pyrrolidine scaffolds, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) is the primary choice.

  • Mechanism: The carbamate (Boc) group on the analyte interacts via hydrogen bonding with the carbamate groups on the amylose backbone. The methyl group at the quaternary center provides the steric bulk necessary for the chiral selector to discriminate between the (R) and (S) enantiomers via inclusion complexes.

Mobile Phase Logic
  • Base Solvent: n-Hexane (or n-Heptane) provides the non-polar environment to drive the analyte into the chiral grooves of the stationary phase.

  • Alcohol Modifier: Ethanol (EtOH) or 2-Propanol (IPA). Ethanol often provides sharper peaks and lower backpressure, but IPA can offer different selectivity.

  • Additive (Critical): Because the pyrrolidine nitrogen is a free secondary amine, it will interact strongly with residual silanols on the silica support, causing severe peak tailing. 0.1% Diethylamine (DEA) is mandatory to cap these silanols.

    • Warning: Do not use Trifluoroacetic acid (TFA). While TFA is used for amino acids (zwitterions), this molecule is a base. TFA will protonate the amine, potentially damaging the column or altering retention times unpredictably, and could degrade the acid-labile Boc group over time.

Experimental Protocols

Protocol A: Initial Screening (Scouting)

Objective: Determine the optimal alcohol modifier and concentration.

Equipment: HPLC System (e.g., Agilent 1260/1290) with DAD or VWD. Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1][2] Temperature: 25°C. Flow Rate: 1.0 mL/min.[3] Detection: UV @ 210 nm (Amide bond absorption) and 254 nm.

Step-by-Step Procedure:

  • System Preparation: Flush system with 100% IPA to remove any previous reversed-phase solvents. Switch to n-Hexane/IPA (90:10) to equilibrate.

  • Sample Prep: Dissolve ~1 mg of the racemate in 1 mL of Ethanol. If cloudy, add a drop of DCM (ensure column compatibility; AD-H can tolerate small amounts of DCM if pre-mixed, but IA is safer).

  • Run 1 (IPA): Isocratic 90% n-Hexane / 10% IPA + 0.1% DEA .

  • Run 2 (EtOH): Isocratic 90% n-Hexane / 10% Ethanol + 0.1% DEA .

  • Evaluation: Compare Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
Protocol B: Optimized Application Method

This method is optimized for high resolution (


) and robust peak shape.
ParameterCondition
Column Chiralpak AD-H (Daicel), 4.6 mm ID x 250 mm L, 5 µm particle size
Mobile Phase n-Hexane / Ethanol / Diethylamine (85 : 15 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C (Control is critical for reproducibility)
Injection Vol 5 - 10 µL
Sample Conc. 0.5 mg/mL in Mobile Phase (or EtOH)
Detection UV @ 210 nm
Run Time ~15 - 20 minutes

Performance Criteria (System Suitability):

  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Tailing Factor (

    
    ):  < 1.3 (Indicates effective silanol masking by DEA).
    
  • Capacity Factor (

    
    ):  First peak should elute after the void volume (
    
    
    
    ), typically
    
    
    .

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of basic chiral amines.

MethodDevelopment Start Start: this compound CheckStructure Analyze Structure: 1. Basic 2° Amine (Ring) 2. Neutral Carbamate (Boc) Start->CheckStructure SelectCSP Select CSP: Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H or IA) CheckStructure->SelectCSP SelectMP Select Mobile Phase: Normal Phase (Hexane/Alcohol) SelectCSP->SelectMP AdditiveCheck CRITICAL DECISION: Is the analyte Basic? SelectMP->AdditiveCheck AddDEA Add 0.1% Diethylamine (DEA) to Mobile Phase AdditiveCheck->AddDEA Yes (Amine) AddTFA Add 0.1% TFA (Incorrect for this analyte) AdditiveCheck->AddTFA No (Acidic) Screening Screening Runs: 1. Hex/IPA/DEA (90:10:0.1) 2. Hex/EtOH/DEA (90:10:0.1) AddDEA->Screening Evaluate Evaluate Resolution (Rs) & Tailing Screening->Evaluate Optimize Optimize: Adjust % Alcohol (5-20%) Adjust Temp (20-35°C) Evaluate->Optimize Rs < 1.5 FinalMethod Final Method: Chiralpak AD-H Hex/EtOH/DEA (85:15:0.1) Evaluate->FinalMethod Rs > 1.5 Optimize->FinalMethod

Caption: Decision tree for developing a chiral method for basic Boc-protected amines, highlighting the critical requirement for basic additives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction of the secondary amine with silanols.Increase DEA concentration to 0.2%. Ensure column is fully equilibrated (flush for 30 mins).
Broad Peaks Poor solubility or mass transfer issues.Switch from IPA to Ethanol (lower viscosity). Increase temperature to 30°C or 35°C.
No Separation Enantiomers co-eluting.1. Lower % Alcohol (e.g., go to 5%). 2. Switch column to Chiralcel OD-H (Cellulose based) which has complementary selectivity.
High Backpressure Viscous mobile phase or blocked frit.If using IPA, switch to Ethanol. Check guard column.[2][3][4][5]

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (General protocol for polysaccharide columns and basic additives). [Link]

  • Vertex AI Research. Stereoselective Synthesis of Quaternary Proline Analogues. (Context on separating quaternary pyrrolidine centers). [Link]

  • Chiral Technologies Europe. Method Development Guide: Separation of Basic Compounds. (Specifies the use of DEA for amines).[2][3] [Link]

Sources

Boc deprotection of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate with TFA.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive technical guide for the Boc deprotection of tert-butyl N-[(3_R_)-3-methylpyrrolidin-3-yl]carbamate using trifluoroacetic acid (TFA).

Compound: tert-Butyl N-[(3_R_)-3-methylpyrrolidin-3-yl]carbamate Target Product: (3_R_)-3-Methylpyrrolidin-3-amine (as TFA salt or free base) Reaction Type: Acid-catalyzed carbamate cleavage Key Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triethylsilane (TES)

Introduction & Scientific Rationale

The (3_R_)-3-methylpyrrolidin-3-amine scaffold represents a privileged structural motif in medicinal chemistry, often serving as a constrained diamine linker or a chiral headgroup in GPCR and kinase inhibitors. The presence of the quaternary carbon at the C3 position introduces specific steric and electronic considerations during deprotection.

While standard Boc deprotection is often viewed as trivial, this specific substrate presents unique challenges:

  • Quaternary Center Sterics: The methyl group at the C3 position creates a sterically crowded environment around the carbamate, potentially reducing the rate of protonation compared to secondary amines.

  • Product Polarity: The resulting diamine is highly polar, hygroscopic, and water-soluble. Standard aqueous workups often lead to significant product loss or difficult phase separation.

  • Cation Trapping: The generation of the tert-butyl cation in the presence of a nucleophilic secondary amine (the pyrrolidine ring nitrogen) creates a risk of N-alkylation if not properly scavenged.

This protocol utilizes a TFA/DCM system with Triethylsilane (TES) scavenging to ensure quantitative conversion and high purity.

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed SN1-like fragmentation. The high acidity of TFA protonates the carbamate carbonyl oxygen, facilitating the cleavage of the tert-butyl group as a stable carbocation.[1]

Mechanistic Pathway (DOT Visualization)

BocDeprotectionMechanism Start Boc-Protected Amine Protonation Protonated Intermediate Start->Protonation + TFA Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage Slow (RDS) Scavenging Cation Trapping (Isobutylene/TES-tBu) Cleavage->Scavenging t-Butyl Cation Decarboxylation Amine TFA Salt + CO2 Cleavage->Decarboxylation - CO2 (Fast)

Figure 1: Mechanistic flow of acid-catalyzed Boc deprotection.[1] The fragmentation step is rate-determining (RDS).

Experimental Protocol

Reagents & Preparation[1][2][3][4][5][6][7]
  • Substrate: tert-Butyl N-[(3_R_)-3-methylpyrrolidin-3-yl]carbamate (1.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (Grade: HPLC or ACS)

  • Acid: Trifluoroacetic Acid (TFA) (Reagent Grade, >99%)

  • Scavenger: Triethylsilane (TES) (Optional but recommended, 2.0 equiv) or Water (1-2% v/v)

Detailed Procedure
Step 1: Reaction Setup[1]
  • Weigh the Boc-protected substrate into a round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the substrate in DCM to achieve a concentration of 0.1 M to 0.2 M .

    • Note: Higher concentrations can lead to exotherms; lower concentrations slow the kinetics.

  • Critical Step: Add Triethylsilane (TES) (2.0 equiv) to the solution.

    • Why: TES acts as a "hydride sponge" for the tert-butyl cation, preventing it from re-attaching to the pyrrolidine nitrogen or polymerizing into isobutylene oligomers.

  • Cool the solution to 0 °C in an ice bath.

    • Causality: Controlling the initial exotherm prevents side reactions and solvent evaporation.

Step 2: Acidolysis
  • Add TFA dropwise to the stirring solution. The final ratio of DCM:TFA should be 2:1 to 4:1 .

    • Example: If you used 4 mL of DCM, add 1–2 mL of TFA.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 1 to 2 hours .

    • Monitoring: Monitor CO₂ evolution (bubbling).[1] The reaction is typically complete when bubbling ceases.

    • Validation: Check by TLC (stain with Ninhydrin; product will be at the baseline) or LC-MS (look for Mass [M+H] = 101.1 for the diamine).

Step 3: Workup & Isolation (Choose Method A or B)

Method A: Isolation as Bis-TFA Salt (Recommended for Storage)

  • Context: The TFA salt is a stable solid, whereas the free base is a hygroscopic oil that absorbs CO₂ from the air.

  • Concentrate the reaction mixture in vacuo (rotary evaporator) at ≤ 40 °C.

  • Co-evaporation: Add fresh DCM (10 mL) and re-evaporate. Repeat 3 times.

    • Purpose: This azeotropically removes excess TFA.

  • Trituration: Add diethyl ether or MTBE to the oily residue and scratch the flask sides with a spatula. A white precipitate should form.

  • Filter the solid or decant the supernatant. Dry under high vacuum.

  • Result: White hygroscopic solid (Bis-TFA salt).

Method B: Isolation as Free Base (For Immediate Use)

  • Context: Required if the next step is base-sensitive or requires a non-buffered amine.

  • Concentrate the reaction mixture to remove bulk TFA.

  • Dissolve the residue in Methanol (MeOH).

  • Add a basic ion-exchange resin (e.g., Amberlyst A-21 or MP-Carbonate ) (~3-4 equiv relative to TFA).

  • Agitate for 30–60 minutes until the pH is neutral/basic.

  • Filter off the resin and concentrate the filtrate.

    • Warning: Do not use aqueous extraction (DCM/Water/NaHCO₃) unless you salt out the aqueous layer heavily, as the diamine is highly water-soluble.

Workflow Visualization

DeprotectionWorkflow Setup Setup: Substrate in DCM (0.2M) + Scavenger (TES) Addition Acid Addition: Add TFA dropwise at 0°C (DCM:TFA 2:1) Setup->Addition Reaction Reaction: Stir at RT for 1-2h Monitor CO2 evolution Addition->Reaction Decision Target Form? Reaction->Decision WorkupSalt Method A (Salt): Evaporate -> Co-evap DCM Triturate w/ Ether Decision->WorkupSalt Stable Solid WorkupBase Method B (Free Base): Resin Exchange (A-21) in Methanol Decision->WorkupBase Reactive Oil

Figure 2: Decision matrix for experimental workflow and product isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance at C3; TFA concentration too low.Increase TFA ratio to 1:1 (DCM:TFA). Extend time to 4 hours.
"Gum" formation Polymerization of isobutylene.[2]Ensure Scavenger (TES or H₂O) is present.[3] Triturate crude with cold ether.
Product Loss Aqueous extraction failed (product in water).Do not extract. Use Method A (Salt) or Method B (Resin).
Purple/Pink Color Oxidation of trace impurities.Harmless.[4] Product is likely pure. Verify by NMR.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[5] International Journal of Peptide and Protein Research, vol. 12, no.[5] 5, 1978, pp. 258-268.[5] Link

  • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, vol. 60, no. 11, 2004, pp. 2447-2467. Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (Standard Reference for Deprotection Conditions). Link

  • Common Organic Chemistry. "Boc Deprotection (TFA) Mechanism and Examples." Link

Sources

synthesis of kinase inhibitors using tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of JAK1-Selective Inhibitors Utilizing Chiral 3-Methylpyrrolidine Scaffolds

Executive Summary

This application note details the synthetic utility of tert-butyl N-[(3_R_)-3-methylpyrrolidin-3-yl]carbamate as a high-value building block in the development of Janus Kinase (JAK) inhibitors. While first-generation JAK inhibitors (e.g., Tofacitinib) utilized simple piperidine or pyrrolidine scaffolds, next-generation campaigns prioritize isoform selectivity (specifically JAK1 over JAK2) to improve safety profiles.

The inclusion of a gem-disubstituted C3-quaternary center (3-methyl-3-amino) on the pyrrolidine ring serves two critical medicinal chemistry functions:

  • Conformational Restriction: The methyl group locks the pyrrolidine pucker, reducing the entropic penalty of binding to the kinase ATP pocket.

  • Selectivity Filter: The defined (3R) stereochemistry directs substituents into specific hydrophobic sub-pockets (e.g., the solvent-exposed region), enhancing selectivity against the highly homologous JAK2 isoform.

Reagent Profile

PropertySpecification
Chemical Name tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate
CAS Number 122536-77-0 (Generic/Racemic Ref), 927652-04-8 (S-isomer Ref), Note: (R)-isomer is custom synthesized for this protocol.
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Key Motif Quaternary Carbon at C3; Boc-protected primary amine; Free secondary amine (N1)
Solubility Soluble in DCM, MeOH, DMSO, DMF

Synthetic Protocol: JAK1-Selective Scaffold Assembly

This protocol describes the synthesis of a model JAK1 inhibitor core, coupling the pyrrolidine scaffold to a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) hinge binder.

Phase 1: SNAr Coupling (Scaffold Attachment)

Objective: Attach the pyrrolidine ring nitrogen (N1) to the heteroaryl chloride core.

Reagents:

  • Core: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • Nucleophile: this compound (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: n-Butanol or 1,4-Dioxane

Procedure:

  • Charge: In a pressure vial, suspend the chloropyrimidine core (1.0 g, 3.25 mmol) in n-butanol (10 mL).

  • Addition: Add the chiral pyrrolidine reagent (0.72 g, 3.58 mmol) followed by DIPEA (1.7 mL, 9.75 mmol).

  • Reaction: Seal the vial and heat to 100°C for 12 hours. The reaction is driven by the nucleophilicity of the secondary ring amine.

    • Mechanistic Note: The C3-methyl group creates steric bulk, but the N1 nitrogen remains sufficiently nucleophilic. The elevated temperature ensures completion despite the steric hindrance near the reaction center.

  • Work-up: Cool to room temperature (RT). Concentrate in vacuo. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 85-92% as a white foam.[1]

Phase 2: Global Deprotection

Objective: Remove the Tosyl (Ts) group from the heteroaryl ring and the Boc group from the exocyclic amine simultaneously or sequentially.

Reagents:

  • Base (Ts removal): 50% aq. NaOH or LiOH/THF.[1]

  • Acid (Boc removal): TFA/DCM (1:4) or 4M HCl in Dioxane.[1]

Procedure (Sequential optimized for purity):

  • Ts-Deprotection: Dissolve the intermediate from Phase 1 in THF/Water (1:1).[1] Add LiOH (5 equiv). Stir at 60°C for 4 hours. Extract with EtOAc.[1][2]

  • Boc-Deprotection: Dissolve the detosylated intermediate in DCM (10 mL). Add TFA (2.5 mL) dropwise at 0°C. Warm to RT and stir for 2 hours.

  • Isolation: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃ (carefully) or pass through an SCX-2 cartridge to isolate the free amine.[1]

    • Checkpoint: LCMS should show the mass of the parent amine [M+H]⁺ consistent with the core + (3R)-3-amino-3-methylpyrrolidine.

Phase 3: Warhead Installation (Selectivity Tuning)

Objective: Functionalize the sterically hindered exocyclic primary amine to interact with the solvent front.

Reagents:

  • Electrophile: Cyanoacetyl chloride (for covalent inhibition) or Alkyl sulfonyl chloride.[1]

  • Base: Triethylamine (TEA).[1]

  • Solvent: DCM/DMF (Dry).[1]

Procedure:

  • Dissolution: Dissolve the Phase 2 amine (1.0 equiv) in dry DCM at 0°C.

  • Acylation: Add TEA (3.0 equiv). Add Cyanoacetyl chloride (1.1 equiv) dropwise.[1]

    • Critical Technical Insight: The amine is attached to a quaternary carbon (C3). This steric crowding significantly reduces nucleophilicity compared to a standard primary amine.[1] If reaction is sluggish, add a catalytic amount of DMAP or switch to HATU-mediated coupling with cyanoacetic acid.[1]

  • Completion: Stir at 0°C for 1 hour, then RT for 1 hour.

  • Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Pathway & Logic Visualization

The following diagrams illustrate the chemical synthesis flow and the biological rationale for using the (3R)-3-methylpyrrolidine scaffold.

Figure 1: Synthetic Workflow

SynthesisWorkflow Reagent Reagent: This compound Step1 Step 1: SNAr Coupling (n-BuOH, DIPEA, 100°C) Reagent->Step1 Core Core: 4-Cl-7-Ts-pyrrolo[2,3-d]pyrimidine Core->Step1 Inter1 Intermediate 1: Boc-Protected Adduct Step1->Inter1 Step2 Step 2: Global Deprotection (1. LiOH; 2. TFA) Inter1->Step2 FreeAmine Free Amine: (3R)-3-amino-3-methylpyrrolidine adduct Step2->FreeAmine Step3 Step 3: Functionalization (R-COCl or R-SO2Cl) FreeAmine->Step3 Final Final JAK1 Inhibitor Step3->Final

Caption: Step-wise assembly of the JAK1 inhibitor core using the chiral pyrrolidine building block.

Figure 2: Mechanism of Selectivity

SelectivityLogic Scaffold (3R)-3-Methylpyrrolidine ConfLock Conformational Lock (Gem-dimethyl effect) Scaffold->ConfLock Chirality (3R)-Stereocenter Scaffold->Chirality Binding Reduced Entropic Penalty ConfLock->Binding Vector Vector Orientation Chirality->Vector Target JAK1 Selectivity (vs JAK2) Binding->Target Vector->Target Avoids JAK2 steric clash

Caption: Mechanistic rationale for the enhanced potency and selectivity provided by the C3-methyl substitution.

Analytical Validation

For the final compound (e.g., N-((3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-methylpyrrolidin-3-yl)amide derivative), expect the following spectral characteristics:

  • ¹H NMR (DMSO-d₆):

    • Pyrrolidine Ring: Distinct diastereotopic splitting due to the rigid chiral center.[1] Look for multiplets at δ 3.4–4.0 ppm (4H).[1]

    • Methyl Group: A sharp singlet (3H) typically around δ 1.4–1.6 ppm (deshielded by the adjacent nitrogen).

    • Aromatic Core: Characteristic pyrrolo[2,3-d]pyrimidine protons at δ 8.1 (s, 1H) and δ 7.1/6.5 (d, 1H each).

  • LC-MS:

    • High ionization efficiency in ESI+ mode due to the multiple nitrogen centers.[1]

References

  • Development of JAK1-Selective Inhibitors: Kim, B. M., et al. (2018).[1][3] "Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)." Bioorganic & Medicinal Chemistry Letters.

  • Pyrrolidine Scaffolds in Drug Discovery: Raimondi, M. V., et al. (2021).[1] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1] Molecules.

  • DRAK1 Inhibitor Synthesis: "Application of a macrocyclization strategy in kinase inhibitor development." Acta Materia Medica.

  • General Synthesis of 3-Aminopyrrolidines: "Tert-butyl carbamate derivative and preparation method." Google Patents.[1]

Sources

Application Note: Incorporating tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This guide details the incorporation of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate (hereafter referred to as 3-Me-Pyr-Boc ) into solid-phase peptide synthesis (SPPS) workflows.[1]

This molecule represents a high-value "constrained diamine" scaffold.[1] Unlike standard proline, which provides backbone rigidity via the ring nitrogen, 3-Me-Pyr-Boc introduces a quaternary center at the 3-position .[1] This structural feature serves three critical functions in drug design:

  • Conformational Locking: The geminal disubstitution (methyl/amine) at C3 forces the pyrrolidine ring into specific puckering modes (often C3-exo or C3-endo), stabilizing secondary structures like

    
    -turns or polyproline helices.[1]
    
  • Proteolytic Resistance: The non-canonical structure and steric bulk shield adjacent peptide bonds from enzymatic hydrolysis.

  • Vector Orientation: It acts as a rigid spacer, orienting the exocyclic amine (and subsequent peptide chain) at a precise angle relative to the backbone.

Chemical Profile:

  • Core: Pyrrolidine (Secondary Amine - Nucleophile 1).[1]

  • Substituent: 3-Amino group (Primary Amine - Nucleophile 2, protected as Boc).[1]

  • Stereochemistry: (3R) - Critical for vector alignment.[1]

  • Challenge: The C3-methyl group creates significant steric hindrance for reactions occurring at the exocyclic amine.

Pre-Synthesis Considerations

Orthogonal Protection Strategy

The molecule is supplied with a Boc group on the exocyclic amine. This dictates the synthesis strategy:

  • Fmoc-SPPS Compatibility: The Boc group is stable to piperidine (used for Fmoc removal).[1] Therefore, 3-Me-Pyr-Boc is best introduced as a "monomer" where the ring nitrogen is coupled to the resin-bound peptide, leaving the Boc group intact until a specific cleavage or deprotection step is desired.[1]

  • TFA Lability: The Boc group will be removed during the final cleavage from the resin (using 95% TFA). If you intend to elongate the peptide chain from the exocyclic amine while still on resin, you must use a specialized protocol (selective Boc removal on-resin is difficult without cleaving the peptide from acid-labile linkers like Rink Amide).

    • Alternative: If on-resin elongation is required, ensure your resin linker is non-acid labile (e.g., PAM resin for Boc chemistry) or accept that Boc removal occurs simultaneously with cleavage, meaning elongation happens in solution phase post-cleavage or requires a different building block (e.g., Fmoc-protected version).

Steric Hindrance Assessment[1][2]
  • Ring Nitrogen (N1): Moderately hindered (secondary amine).[1] Requires efficient activation (HATU/DIEA).

  • Exocyclic Nitrogen (N-Boc): Highly hindered. It is attached to a quaternary carbon (C3).[1] Coupling an amino acid to this position after Boc removal is the rate-limiting step and often requires microwave energy or acid fluoride activation.

Experimental Protocols

Protocol A: Coupling 3-Me-Pyr-Boc to the Peptide N-Terminus

Objective: Attach the pyrrolidine ring nitrogen to the carboxylic acid of the resin-bound peptide.[1]

Reagents:

  • Resin-bound peptide (Fmoc-deprotected, free N-terminus).[1]

  • 3-Me-Pyr-Boc (3-5 equivalents).[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-4.9 eq).[1]

  • HOAt (1-Hydroxy-7-azabenzotriazole) (Optional, boosts HATU).[1]

  • DIEA (N,N-Diisopropylethylamine) (6-10 eq).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]

Procedure:

  • Resin Preparation: Wash the Fmoc-deprotected resin 3x with DMF.[2]

  • Activation: In a separate vial, dissolve 3-Me-Pyr-Boc (3 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6 eq). Vortex for 30 seconds. The solution should turn yellow.

    • Note: Do not pre-activate for >2 minutes to avoid racemization of the incoming building block (though less risk here as the amine is the nucleophile, but good practice).

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake/agitate for 2 to 4 hours at room temperature.

    • Optimization: For difficult sequences, heat to 50°C for 1 hour (Microwave: 25W, 50°C, 15 min).

  • Monitoring: Perform a Chloranil Test (Not Kaiser).

    • Chloranil Test: Inspect beads.[3][2] Blue/Green beads = Incomplete coupling (free secondary amine present). Colorless/Yellow beads = Complete coupling.

  • Capping: If the reaction is incomplete, repeat the coupling (double couple). If still incomplete, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Elongation from the Exocyclic Amine (The "Quaternary" Challenge)

Objective: Remove the Boc group and couple the next amino acid to the sterically hindered C3-amine.

Context: This step assumes you are either (A) performing Boc-chemistry SPPS or (B) performing a selective deprotection on a suitable resin.[1] If you are doing standard Fmoc SPPS, the Boc group is removed during final cleavage, and this step happens in solution. Assumption for Protocol: You have successfully deprotected the Boc group and now have a free primary amine attached to the quaternary C3 center.

Reagents:

  • Incoming Amino Acid (Fmoc-AA-OH).[1]

  • COMU or HATU (Strongest available coupling agents).

  • TMP (2,4,6-Trimethylpyridine) or DIEA.[1]

  • Microwave Reactor (Highly Recommended).

Procedure:

  • Activation: Dissolve Fmoc-AA-OH (5 eq) and COMU (5 eq) in NMP. Add TMP (10 eq).

    • Why TMP? Collidine (TMP) is a weaker base than DIEA but often prevents racemization better at high temperatures needed for hindered couplings.

  • Coupling: Add to the resin/substrate containing the free 3-amino-pyrrolidine core.[1]

  • Conditions:

    • Microwave: 75°C for 20 minutes (Power: 30-50W).

    • Manual: 60°C oil bath for 12-16 hours.

  • Monitoring: Use the Kaiser Test (Ninhydrin). Since this is a primary amine, the Kaiser test is effective.

    • Warning: The steric bulk might give a "false negative" (faint blue) even if unreacted. Check via micro-cleavage and LCMS if unsure.

Visualization of Workflows

Synthetic Logic Flow

The following diagram illustrates the decision matrix for incorporating this scaffold.

PeptideWorkflow cluster_legend Legend Start Start: Resin-Bound Peptide (Free N-Terminus) Coupling Step 1: Coupling to Resin Reagent: HATU/DIEA Monitor: Chloranil Test Start->Coupling Molecule Input: 3-Me-Pyr-Boc (Secondary Amine Free) Molecule->Coupling Decision Intended Application? Coupling->Decision PathA Path A: C-Terminal Cap (End of Synthesis) Decision->PathA Capping PathB Path B: Internal Scaffold (Elongation Required) Decision->PathB Elongation Cleavage Final Cleavage (95% TFA) Removes Boc Group PathA->Cleavage PathB->Cleavage Standard Fmoc SPPS SolPhase Solution Phase Coupling (To Steric C3-Amine) Cleavage->SolPhase Post-Cleavage Modification key1 Blue: Standard Steps key2 Green: Key Reaction key3 Red: Critical Decision/Difficulty

Figure 1: Workflow decision tree for incorporating 3-Me-Pyr-Boc. Note that in standard Fmoc SPPS, elongation usually requires post-cleavage solution chemistry due to the Boc protecting group.

Quality Control & Characterization Data

When characterizing peptides containing this scaffold, be aware of specific spectral anomalies caused by the restricted rotation.

MetricObservationExplanation
LCMS Purity Split PeaksThe tertiary amide bond formed at the ring nitrogen often exists as cis/trans rotamers in slow exchange on the NMR/LC timescale.[1] You may see two peaks with identical Mass (M+H).
1H NMR BroadeningSignals for the pyrrolidine ring protons (3.0 - 4.0 ppm) will be broad or doubled due to rotamers.[1] High-temperature NMR (50°C+) can coalesce these peaks.[1]
Mass Spec Fragment +56If Boc is not fully removed, you will see M+100. If the tert-butyl cation re-attaches (alkylation) during cleavage, you may see M+56 adducts. Use scavengers (TIS/EDT) liberally.
Troubleshooting Table
ProblemDiagnosisSolution
Low Yield (Step 1) Incomplete coupling of Ring N.Switch from HOBt to HOAt . Increase temperature to 50°C.
No Reaction (Step 2) Steric hindrance at C3-amine.[1]Use Acid Fluorides (generated via TFFH) or convert incoming AA to N-carboxyanhydride (NCA).[1]
Racemization Loss of (3R) integrity.Avoid pre-activation > 2 mins. Use Collidine instead of DIEA during high-temp coupling.[1]

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Methods for Peptide Synthesis. Methods in Molecular Biology. Link

  • ChemicalBook. (2023).[4] Product Profile: this compound. Link

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Thieme Connect. (2022). Highly Sterically Hindered Peptide Bond Formation. Synform. Link

Sources

Troubleshooting & Optimization

preventing racemization during functionalization of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

[1]

Current Status: Operational Topic: Stereochemical Integrity & Functionalization Protocols Audience: Medicinal Chemists, Process Chemists

Core Directive: The "Racemization" Paradox

Executive Summary: If you are observing apparent "racemization" in tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate (Compound 1 ), you are likely encountering one of two distinct phenomena: NMR Rotamerism or Steric-Induced Degradation .[1]

The Chemical Reality: The chiral center at C3 is quaternary . It contains a methyl group, a carbamate nitrogen, and two ring carbons.[1] It lacks an

classical racemization via enolization/deprotonation is mechanistically impossible

However, the structural rigidity and steric bulk of this quaternary center present unique challenges that mimic loss of purity. This guide details how to distinguish these artifacts from genuine failure and provides high-fidelity protocols for functionalization.

Diagnostic Workflow: Is it Really Racemization?

Before altering synthetic routes, verify the integrity of your intermediate using this logic flow.

DiagnosticFlowcluster_legendLegendStartUser Observes 'Impurity' in NMR/HPLCCheckHDoes C3 have an alpha-proton?Start->CheckHImpossibleDirect Racemization IMPOSSIBLECheckH->ImpossibleNo (Quaternary)NMR_CheckCheck 1H NMR:Are peaks doubled/broad?Impossible->NMR_CheckTemp_ExpRun VT-NMR (High Temp)NMR_Check->Temp_ExpYesCoalesceDo peaks coalesce?Temp_Exp->CoalesceRotamersDiagnosis: ROTAMERS(Restricted N-Boc rotation)No chiral loss.Coalesce->RotamersYesReal_ImpurityDiagnosis: CHEMICAL IMPURITY(Regioisomer or Degradation)Coalesce->Real_ImpurityNokey1Critical Checkkey2Safe State

Caption: Diagnostic logic to distinguish rotamers (common in N-Boc pyrrolidines) from genuine impurities.

Technical Modules: Functionalization Protocols
Module A: Functionalizing the Ring Nitrogen (N1)

Scenario: You wish to attach an R-group to the pyrrolidine nitrogen while keeping the Boc-protected amine intact.[1]

The Risk: The C3-quaternary center creates significant steric drag on the ring. Standard SN2 conditions often stall, tempting users to apply excessive heat, which triggers Boc-thermal elimination (isobutylene loss) rather than racemization.

Optimized Protocol (Reductive Amination): This method avoids basic conditions entirely, preserving the Boc group and the chiral center.

ComponentReagentEquivalentsRole
Substrate Compound 1 (HCl salt or free base)1.0Core Scaffold
Electrophile Aldehyde/Ketone1.1 - 1.5Target R-Group
Reductant STAB (Sodium Triacetoxyborohydride)1.5 - 2.0Mild Hydride Source
Solvent DCE (1,2-Dichloroethane)-Non-coordinating solvent
Additive Acetic Acid1.0 - 2.0Catalyzes iminium formation

Step-by-Step:

  • Dissolve Compound 1 and the aldehyde in DCE (0.1 M).

  • Add Acetic Acid. Stir for 30 mins at Room Temp (RT) to form the iminium ion.

  • Add STAB in one portion.

  • Critical: Monitor by LCMS. Do not heat above 40°C.

  • Quench with sat. NaHCO3.

Why this works: STAB is selective for aldehydes over ketones and tolerates the Boc group.[1] The acidic pH prevents any potential base-catalyzed elimination.

Module B: Functionalizing the Exocyclic Amine (C3-Amine)

Scenario: You have deprotected the Boc group and are attempting to couple the sterically hindered quaternary amine to a carboxylic acid.[1]

The Risk: This is the most difficult step. The methyl group at C3 acts as a "gatekeeper," blocking the approach of activated esters.

  • Failure Mode: Slow reaction rates lead to accumulation of activated acid, which can racemize (azlactone formation on the acid partner, not the amine).

  • Misinterpretation: Users see a diastereomeric mixture and blame the pyrrolidine. In reality, the coupling partner racemized because the pyrrolidine was too slow to react.

Optimized Protocol (High-Steric Coupling):

ParameterRecommendationRationale
Coupling Agent HATU or COMU HOAt-based reagents are superior for hindered amines due to the "neighboring group effect" of the pyridine nitrogen [1].[1]
Base DIPEA or TMP (2,4,6-Collidine)Collidine is weaker and less likely to racemize the acid partner during long reaction times.
Solvent DMF (anhydrous)Polar aprotic is required to stabilize the transition state.
Temperature 0°C to RT NEVER HEAT. Heat promotes degradation over coupling.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (1.0 eq) and stir for 2 minutes.

    • Note: Pre-activation minimizes the time the amine sits with the base.

  • Addition: Add the deprotected Pyrrolidine amine (1.0 eq) and remaining DIPEA (2.0 eq).

  • Incubation: Stir at RT for 12–24 hours.

    • Troubleshooting: If conversion <50% after 24h, do not heat. Switch to Acid Fluoride activation (using TFFH) or T3P (Propylphosphonic anhydride) [2].

Troubleshooting & FAQs

Q1: The NMR of my starting material (N-Boc) shows two sets of peaks. Is it racemic? A: No. This is rotamerism. The tert-butyl carbamate (Boc) group has restricted rotation around the N-C(O) bond. The bulky quaternary center at C3 exacerbates this, locking the molecule into two distinct conformers observable on the NMR timescale.

  • Test: Run the NMR at 50°C (in DMSO-d6). The peaks will coalesce into sharp singlets if it is pure.

Q2: I tried to alkylate the N1 nitrogen using K2CO3/DMF and heat, but the product ee% dropped. A: While the C3 center cannot racemize via deprotonation, high heat (>80°C) in basic DMF can trigger Retro-Mannich fragmentation .[1] The ring opens, and if it re-closes, stereochemical information is lost.

  • Solution: Switch to the Reductive Amination protocol (Module A) or use Cs2CO3 in MeCN at lower temperatures (max 50°C).

Q3: My coupling reaction to the exocyclic amine failed. Can I use an acid chloride? A: Acid chlorides are highly reactive but risky.[1] The HCl generated can strip the Boc group (if present elsewhere) or cause acid-catalyzed degradation.

  • Better Alternative: Use T3P (50% in EtOAc) . T3P is excellent for sterically hindered couplings and has a very low rate of epimerization for the acid partner [3].

Visualizing the Stability Landscape

StabilityLandscapeCenterQuaternary C3 Center(3-Methylpyrrolidin-3-yl)Threat1Strong Base + Heat(>80°C)Center->Threat1Threat2Acidic Deprotection(TFA/HCl)Center->Threat2Threat3Standard Coupling(EDC/HOBt)Center->Threat3Result1Retro-MannichFragmentationThreat1->Result1RiskResult2Stable(Standard Protocol)Threat2->Result2Result3Stalled Reaction(Steric Bulk)Threat3->Result3Ineffective

Caption: Stability profile of the C3 quaternary center. Note that chemical instability (fragmentation) is the primary risk, not simple racemization.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. [1]

  • Bode, J. W. (2006). Peptide Synthesis with T3P. Encyclopedia of Reagents for Organic Synthesis.

troubleshooting low conversion in amidation with tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is a professional chemist encountering stalled conversion during the amidation of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate (referred to hereafter as 3-Me-Pyr-Boc ).

Subject: Low Conversion with this compound

Ticket Priority: High (Synthesis Stalled) Scientist: Senior Application Specialist[1]

The Diagnostic Phase: Define Your Nucleophile

Before optimizing reagents, we must isolate the steric environment of your nucleophile. This specific scaffold presents two distinct reactivity profiles depending on your synthetic route.

Which Nitrogen are you coupling?

  • Scenario A (The Ring Nitrogen): You are coupling the free secondary amine of the pyrrolidine ring. The Boc group is still attached to the exocyclic amine.

  • Scenario B (The Exocyclic Nitrogen): You have deprotected the Boc group and are attempting to couple the primary amine attached to the quaternary C3 carbon.

Diagnostic Decision Tree

TroubleshootingFlow Start Start: Identify Nucleophile Decision Which Amine is Reacting? Start->Decision RingN Ring Nitrogen (N1) (Secondary Amine) Decision->RingN Scenario A ExoN Exocyclic Nitrogen (C3-NH2) (Primary Amine on Quaternary C) Decision->ExoN Scenario B ProblemA Issue: Beta-Branching Sterics & Salt Neutralization RingN->ProblemA ProblemB Issue: Alpha-Quaternary Steric Wall (Extreme) ExoN->ProblemB SolA Solution: HATU/HOAt or Acid Chloride ProblemA->SolA SolB Solution: T3P @ High Temp or Acid Fluoride ProblemB->SolB

Figure 1: Diagnostic flow to determine the steric barrier based on the active nucleophile.

Scenario A: Coupling the Ring Nitrogen (N1)

The Problem: Although secondary amines are typically good nucleophiles, the N1 position in 3-Me-Pyr-Boc is sterically compromised.[1] The C3 position is a quaternary center containing a methyl group and a bulky Boc-protected amine.[1] This creates a neopentyl-like steric environment beta to the nucleophilic nitrogen.[1]

Symptoms:

  • Reaction stalls at 50–60% conversion.[1]

  • LCMS shows unreacted amine and hydrolyzed active ester.

Troubleshooting Protocol

Q1: Are you using the HCl or Oxalate salt of the amine? If you purchased the starting material as a salt (e.g., hydrochloride), standard bases like TEA (triethylamine) may fail to fully desalt the amine in the presence of the coupling reagent, especially if the solvent is DCM (where salts aggregate).

  • The Fix: Use DIPEA (Hünig's Base) in DMF . Pre-stir the amine salt with 3.0 equivalents of DIPEA for 15 minutes before adding the acid/coupling reagent. This ensures the "free base" is available for reaction.

Q2: Is your coupling reagent stalling? Standard EDC/HOBt is often too slow for this hindered secondary amine, leading to activated ester hydrolysis before coupling occurs.

  • The Fix: Switch to HATU or PyAOP . These reagents generate the O-azabenzotriazole active ester, which is more reactive than the HOBt ester.

    • Protocol: 1.2 eq Acid + 1.2 eq HATU + 3.0 eq DIPEA in DMF (0.2 M).[1] Stir 5 min, then add Amine.

Q3: Is the Carboxylic Acid also hindered? If your acid partner is bulky (e.g., ortho-substituted aromatic), the "Steric Wall" is doubled.

  • The Fix: Convert the acid to its Acid Chloride using oxalyl chloride/DMF(cat).[2] React with the amine in DCM/Pyridine. Acid chlorides are the smallest electrophiles available, minimizing steric clash.

Scenario B: Coupling the Exocyclic Nitrogen (C3-NH2)

The Problem: This is a "Red Alert" synthesis. You are attempting to couple a primary amine attached directly to a quaternary carbon (alpha-quaternary amine).[1] The steric hindrance is massive.[3] The transition state energy for the tetrahedral intermediate is extremely high. Standard reagents (EDC, HATU, BOP) will almost certainly fail or give low yields.

Optimization Protocol: The T3P System

For alpha-quaternary amines, Propylphosphonic Anhydride (T3P) is the gold standard [1].[1] It drives reactions to completion through low-epimerization activation and high-temperature stability.[1]

Protocol:

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Do not use DMF; T3P works best in non-polar/semi-polar solvents).[1]

  • Base: Pyridine (Critical: Pyridine acts as both base and nucleophilic catalyst).[1]

  • Stoichiometry:

    • Acid: 1.0 eq

    • Amine: 1.2 eq[1]

    • T3P (50% in EtOAc): 2.0 – 3.0 eq[1]

    • Pyridine: 4.0 eq

  • Temperature: Heat to 60°C – 80°C . (T3P is stable at heat, unlike HATU which degrades).

Why this works: T3P forms a mixed anhydride that is highly reactive but does not suffer from the rapid hydrolysis seen with uronium salts (HATU) at high temperatures.

Alternative: The Acid Fluoride Method

If T3P fails, generate the Acid Fluoride . Acid fluorides are stable to water/moisture but highly reactive toward hindered amines due to the small size of the fluoride leaving group and the high bond strength of H-F formed in the transition state [2].

  • Reagent: Cyanuric Fluoride or TFFH.[1]

  • Condition: React Acid Fluoride + Amine + DIPEA in DCM.[1]

Comparative Data: Reagent Selection

Use this table to select the correct reagent based on your specific failure mode.

Coupling ReagentSteric ToleranceRisk of EpimerizationRecommended ConditionSuitability for 3-Me-Pyr-Boc
EDC / HOBt LowLowRT, DCM/DMFPoor. Likely to stall.[1]
HATU / DIPEA HighLow/MediumRT, DMFGood for Ring N (Scenario A).
T3P / Pyridine Very HighVery Low80°C, EtOAcExcellent for Exocyclic N (Scenario B).
SOCl₂ (Acid Cl) MaximumHigh0°C to RT, DCMBackup if HATU fails. Risk of racemizing the acid.
COMU HighLowRT, DMFAlternative to HATU (safer byproduct).

Visualizing the T3P Mechanism

The following diagram illustrates why T3P is preferred for the hindered Exocyclic N coupling. Note the role of Pyridine in the activation cycle.

T3P_Mechanism Acid Carboxylic Acid (R-COOH) Activated Mixed Anhydride (Highly Reactive) Acid->Activated + T3P, + Pyridine T3P T3P Anhydride T3P->Activated Base Pyridine Base->Activated Product Amide Product Activated->Product + Amine (High Temp Allowed) Byproduct Water Soluble Phosphonate Activated->Byproduct Amine Hindered Amine (3-Me-Pyr-NH2) Amine->Product

Figure 2: T3P activation pathway.[1] The stability of the reagent allows for heating, overcoming the activation energy barrier of the quaternary center.

FAQ: Common Pitfalls

Q: My LCMS shows the product mass +18 (or +22/23). Is it not reacting?

  • A: If you see M+18 (Ammonium adduct) or M+23 (Sodium adduct), you might have product.[1] However, if you see the Acid mass + Amine mass + 18, you likely have the unreacted salt (Acid-Amine salt) that flies together in the MS source. Check retention time. If the peak is broad and early-eluting, it is the salt, not the amide.

Q: Can I use microwave irradiation?

  • A: Yes, specifically for Scenario B (Exocyclic N) . Microwave heating at 100°C – 120°C for 20 minutes with T3P or HATU can force the reaction. Ensure your solvent (e.g., DMF or NMP) is dry.

Q: I am observing racemization of my carboxylic acid.

  • A: This is common with Acid Chlorides. Switch to T3P/Pyridine at lower temperatures (0°C to RT initially) or use COMU with TMP (2,4,6-trimethylpyridine) as the base, which suppresses proton abstraction at the alpha-position.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Patterson, A. W., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Weinreb Amides.[5] Organic Letters. (Contextual reference for T3P utility).

Sources

Technical Support Center: Asymmetric Synthesis of 3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The asymmetric synthesis of 3-methylpyrrolidine is a critical competency in medicinal chemistry, serving as a pharmacophore in fluoroquinolone antibiotics and kinase inhibitors. The challenge lies not in the ring formation, but in establishing the C3-stereocenter with high enantiomeric excess (ee).

This guide focuses on the two most robust catalytic manifolds:

  • Rh(I)-Catalyzed Asymmetric Hydrogenation (The Industry Standard).

  • Ir(I)-Catalyzed Asymmetric Hydrogenation/Isomerization (For Cyclic Imines).

  • Organocatalytic Transfer Hydrogenation (The Metal-Free Alternative).

Module 1: Catalyst Selection Matrix

Before ordering catalysts, characterize your precursor. The position of the unsaturation determines the metal/ligand combination.

Precursor TypePreferred Catalyst SystemKey Ligand FamilyTypical ConditionsExpected ee
Exocyclic Enecarbamate (N-Boc-3-methylenepyrrolidine)Rh(I) DuPhos, BisP* 3-5 bar H₂, MeOH>98%
Endocyclic Enamide (N-Acetyl-4-methyl-2,3-dihydro-pyrrole)Rh(I) Binap, SegPhos 5-10 bar H₂, MeOH90-95%
Cyclic Imine (3-methyl-3,4-dihydro-2H-pyrrole)Ir(I) PHOX, SpiroPhos 50 bar H₂, DCM90-97%
Nitro-Olefin Precursor (via 1,3-dipolar cycloaddition)Organocatalyst Chiral Phosphoric Acids (CPA) RT, Toluene85-95%

Module 2: Rhodium-Catalyzed Hydrogenation (The Gold Standard)

This is the most reliable method for generating (3R)- or (3S)-3-methylpyrrolidine. It relies on the chelation of the carbamate/amide oxygen to the Rh center to direct facial selectivity.

Primary Protocol: Hydrogenation of Exocyclic Enecarbamates

Target: Hydrogenation of tert-butyl 3-methylenepyrrolidine-1-carboxylate.

Reagents:

  • Precursor: N-Boc-3-methylenepyrrolidine (0.5 M in MeOH).

  • Catalyst: [Rh((R,R)-Me-DuPhos)(COD)]BF₄ (Substrate:Catalyst ratio 1000:1).

  • Gas: Hydrogen (H₂), UHP grade.

Step-by-Step Methodology:

  • Glovebox Operation: In a nitrogen-filled glovebox, weigh [Rh((R,R)-Me-DuPhos)(COD)]BF₄ (1.0 mol%). Dissolve in degassed MeOH.

  • Substrate Addition: Add the catalyst solution to the vessel containing the enecarbamate substrate.

  • Pressurization: Seal the autoclave. Purge 3x with H₂ (10 bar).

  • Reaction: Pressurize to 4 bar (60 psi) . Stir at room temperature (25°C) for 12 hours.

    • Note: High pressure (>50 bar) is rarely needed for DuPhos and may actually decrease selectivity by forcing a non-chelated pathway.

  • Workup: Vent H₂. Concentrate the solvent. The N-Boc group prevents amine poisoning of the catalyst.

Troubleshooting Guide: Rh-DuPhos System

Q: My conversion is 100%, but the ee is only 50%. What happened?

  • Diagnosis: You likely have a competing non-selective pathway or "blind" hydrogenation.

  • Fix:

    • Lower the Pressure: Drop H₂ pressure from 50 bar to 3-5 bar. High pressure can force H₂ addition before the substrate chelates properly.

    • Solvent Switch: Switch from MeOH to DCM. Methanol competes for the open coordination site on Rh. DCM is non-coordinating and enforces substrate chelation.

Q: The reaction stalled at 20% conversion.

  • Diagnosis: Catalyst poisoning or induction period failure.

  • Fix:

    • Check Purity: Is there free amine or sulfur in your starting material? Flash purify the substrate through a short silica plug.

    • Induction: Hydrogenate the catalyst precursor (Rh(COD)) for 10 minutes before injecting the substrate to generate the active Rh-solvento species.

Module 3: Iridium-Catalyzed Hydrogenation (Cyclic Imines)

If your precursor is a cyclic imine (e.g., from a ring-closing condensation), Rhodium is often ineffective due to poor coordination. Iridium-PHOX complexes are required.

Protocol: Ir-PHOX Hydrogenation

Catalyst: [Ir(COD)(PHOX)]BArF (BArF counter-ion is critical for stability).

Key Parameter: Unlike Rh, Iridium catalysts are robust but often require higher pressures (50-100 bar) and are less sensitive to coordinating solvents.

Q: I cannot afford the BArF counter-ion catalyst. Can I use PF₆?

  • Answer: Proceed with caution. The BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) anion is non-coordinating and bulky, stabilizing the cationic Ir center. PF₆ or BF₄ often lead to catalyst deactivation via anion coordination in Iridium systems. If cost is an issue, try Ir-SpiroPhos systems, which are sometimes more tolerant.

Module 4: Organocatalysis (Metal-Free Option)

For labs avoiding heavy metals, Chiral Phosphoric Acids (CPAs) offer a route via Transfer Hydrogenation .

Protocol: CPA-Catalyzed Reduction

Substrate: 3-methyl-3,4-dihydro-2H-pyrrole (cyclic imine). Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%). Reductant: Hantzsch Ester (1.2 equiv).

Troubleshooting:

  • Issue: Reaction is extremely slow (>48h).

  • Fix: Add 5Å molecular sieves. Water (generated in situ or atmospheric) interferes with the hydrogen-bonding network required for the transition state.

Module 5: Visualization & Logic Flows

Figure 1: Catalyst Selection Decision Tree

Caption: Logical flow for selecting the optimal catalyst based on substrate unsaturation and protecting group status.

CatalystSelection Start Start: Define Precursor Exocyclic Exocyclic Double Bond (3-Methylene) Start->Exocyclic Endocyclic Endocyclic Double Bond (Enamide/Imine) Start->Endocyclic ProtectingGroup Is Nitrogen Protected? (Boc/Cbz/Ac) Exocyclic->ProtectingGroup Endocyclic->ProtectingGroup RhRoute Route A: Rh(I) Catalysis ProtectingGroup->RhRoute Yes (Amide/Carbamate) IrRoute Route B: Ir(I) Catalysis ProtectingGroup->IrRoute No (Imine/Free Amine) DuPhos Ligand: (R,R)-Me-DuPhos Solvent: MeOH Pressure: <5 bar RhRoute->DuPhos High Selectivity PHOX Ligand: PHOX / SpiroPhos Counter-ion: BArF Pressure: >50 bar IrRoute->PHOX High Activity

Figure 2: Troubleshooting Low Enantioselectivity (ee)

Caption: Diagnostic loop for resolving low ee in Rh-catalyzed hydrogenation of pyrrolidine precursors.

TroubleshootingEE Problem Problem: Low ee (<80%) CheckPressure Check H2 Pressure Problem->CheckPressure CheckSolvent Check Solvent CheckPressure->CheckSolvent If <10 bar Action1 Action: Lower Pressure (Prevent non-chelated pathway) CheckPressure->Action1 If >10 bar CheckTemp Check Temperature CheckSolvent->CheckTemp If DCM/Tol Action2 Action: Switch to DCM (Non-coordinating) CheckSolvent->Action2 If MeOH/EtOH Action3 Action: Lower Temp to 0°C CheckTemp->Action3

[1][2]

References

  • Burk, M. J., et al. (1993). "Rh-DuPHOS-catalyzed asymmetric hydrogenation of enamides." Journal of the American Chemical Society.

  • Zhou, Y. G. (2011). "Asymmetric Hydrogenation of Cyclic Imines." Accounts of Chemical Research.

  • Rueping, M., et al. (2011). "Chiral Phosphoric Acids: Versatile Organocatalysts."[1][2] Aldrichimica Acta.

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.

  • Pfaltz, A., et al. (2004). "Iridium-Catalyzed Asymmetric Hydrogenation of Olefins with Chiral N,P Ligands." Advanced Synthesis & Catalysis.

Sources

Validation & Comparative

Comparative Guide: tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate in High-Precision Drug Design

[1]

Executive Summary: The Quaternary Advantage

In modern medicinal chemistry, the transition from "flat" aromatic scaffolds to three-dimensional (Fsp3-rich) architectures is a primary driver for improving clinical success rates.[1] tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate** (referred to herein as (3R)-3-Me-AP-Boc ) represents a high-value chiral building block that addresses two critical failure modes in lead optimization: metabolic instability and conformational entropy .[1]

Unlike the unsubstituted 3-aminopyrrolidine, the introduction of the methyl group at the C3 position creates a quaternary carbon center.[1] This structural modification exerts a "conformational lock" on the pyrrolidine ring, pre-organizing the vector of the amine for receptor binding while simultaneously blocking a primary site of oxidative metabolism.

This guide compares (3R)-3-Me-AP-Boc against standard alternatives, providing experimental workflows for its integration into high-value scaffolds.

Structural Analysis & Comparative Performance

The "Magic Methyl" Effect on Pyrrolidines

The addition of a methyl group to a bioactive scaffold—often called the "Magic Methyl" effect—can boost potency by orders of magnitude. In the context of 3-aminopyrrolidines, the C3-methyl group serves three distinct functions:

  • Desolvation Penalty Reduction: The hydrophobic methyl group displaces high-energy water molecules from the protein binding pocket.[1]

  • Metabolic Blocking: The C3 position of pyrrolidines is susceptible to CYP450-mediated hydroxylation.[1] The quaternary center eliminates the abstractable proton at this position.[1]

  • Chiral Fidelity: The quaternary center prevents racemization of the amine, a common issue with tertiary chiral centers under harsh coupling conditions.

Comparative Metrics: Building Block Assessment

The following table compares (3R)-3-Me-AP-Boc with its nearest structural neighbors.

Feature(3R)-3-Me-AP-Boc 3-Aminopyrrolidine (Unsub.)3-Amino-3-methylpiperidine3-Aminoazetidine
Structure Type Quaternary PyrrolidineSecondary PyrrolidineQuaternary PiperidineStrained Ring
Conformation Rigid (Envelope) FlexibleChair/Boat (Flexible)Planar/Puckered
Metabolic Stability High (Blocked C3) Low (C3 Oxidation prone)ModerateHigh
Basicity (pKaH) ~10.5 (Est.[1] free base)~9.8~10.8~8.5
Lipophilicity (

LogP)
+0.5 vs Unsub.[1]Baseline+0.8 vs Pyrrolidine-0.4 vs Pyrrolidine
Steric Hindrance High (Quaternary) LowHighModerate
Primary Use Potency/Selectivity Optimization Initial HTS ScreeningRing Expansion SARSolubility Optimization

Key Insight: While 3-aminoazetidines are often used to lower lipophilicity, they lack the specific directional vector of the pyrrolidine. (3R)-3-Me-AP-Boc is the superior choice when the binding pocket requires a specific dihedral angle that the unsubstituted pyrrolidine cannot maintain due to flexibility.[1]

Decision Logic: When to Use (3R)-3-Me-AP-Boc

The following decision tree illustrates the logical flow for selecting this building block during Lead Optimization.

GStartLead Optimization:Improve Potency/DMPKCheckMetabIs C3-PyrrolidineMetabolism High?Start->CheckMetabCheckPotencyIs Potency Limitedby Entropy?CheckMetab->CheckPotencyNoAddMethylAdd C3-Methyl Group(Create Quaternary Center)CheckMetab->AddMethylYes (Block Hotspot)UseUnsubUse 3-Aminopyrrolidine(Baseline)CheckPotency->UseUnsubNoCheckPotency->AddMethylYes (Lock Conformation)CheckChiralCheck EnantiomericPreferenceAddMethyl->CheckChiralSelectRSelect (3R)-3-Me-AP-Boc(Eutomer)CheckChiral->SelectRScreen RSelectSSelect (3S)-3-Me-AP-Boc(Distomer/Control)CheckChiral->SelectSScreen S

Figure 1: Strategic decision tree for implementing quaternary pyrrolidines in SAR campaigns.

Experimental Protocols

Working with quaternary ammonium centers requires modified protocols compared to standard amines due to increased steric bulk.

Protocol A: Controlled Boc-Deprotection

The quaternary center stabilizes the carbocation intermediate, but the steric bulk can sometimes retard the removal of the Boc group if the acid concentration is insufficient.[1]

Reagents:

  • (3R)-3-Me-AP-Boc (1.0 equiv)[1]

  • 4M HCl in Dioxane (10 equiv) or TFA/DCM (1:2 v/v)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane[1]

Workflow:

  • Dissolution: Dissolve the Boc-protected amine in minimal DCM (0.1 M concentration).

  • Acid Addition: Add 4M HCl in Dioxane dropwise at 0°C. Note: Do not add all at once; exotherm control is vital to prevent side reactions.

  • Monitoring: Warm to room temperature. Monitor via LCMS.[1]

    • Checkpoint: If reaction stalls (>4 hrs), add 2 equiv of scavenger (e.g., triethylsilane) if using TFA, though rarely needed for simple amines.

  • Isolation (Critical):

    • Do NOT attempt to isolate the free base by simple extraction if the molecule is small (CLogP < 0); it will remain in the aqueous phase.[1]

    • Preferred: Concentrate in vacuo to obtain the HCl or TFA salt.[1] Use directly in the next coupling step with an excess of base (DIPEA).[1]

Protocol B: Sterically Demanding Amide Coupling

Coupling a carboxylic acid to the sterically hindered quaternary amine at C3 requires high-efficiency coupling agents.[1] Standard EDC/HOBt often fails or proceeds slowly.

Recommended System: HATU or COMU Stoichiometry: Acid (1.0 eq) : Amine Salt (1.1 eq) : HATU (1.2 eq) : DIPEA (3.0 - 4.0 eq).[1]

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 mins to form the active ester.

  • Amine Addition: Add the (3R)-3-Me-AP-Boc amine salt followed immediately by DIPEA.

  • Time/Temp: Stir at RT for 2–12 hours. If conversion is <50% after 4 hours, heat to 40°C. The quaternary methyl group creates significant steric shielding.

Case Study Applications

Kinase Selectivity (JAK Inhibitors)

In the development of Janus Kinase (JAK) inhibitors, selectivity between JAK1, JAK2, and JAK3 is often achieved by exploiting subtle differences in the ATP binding pocket.

  • Application: Replacing a standard piperidine linker with (3R)-3-Me-AP-Boc .[1]

  • Result: The (3R) methyl group orients the warhead (e.g., cyanamide) into a specific vector that clashes with the methionine gatekeeper in off-target kinases, enhancing selectivity while maintaining potency against the primary target [1].[1]

Androgen Receptor Modulators (SARMs)

Research into selective androgen receptor modulators utilized 3,3-disubstituted pyrrolidines to improve pharmacokinetic profiles.[1]

  • Challenge: Hydroxylated pyrrolidines were metabolically unstable.[1][2]

  • Solution: Introduction of the methyl group at C3 (using the 3-Me-AP scaffold) prevented oxidation.[1]

  • Outcome: The resulting compounds retained receptor agonism but showed significantly extended half-life (

    
    ) in microsome stability assays [2].[1]
    

Synthesis Workflow Visualization

The following diagram outlines the typical synthetic route to access these building blocks if commercial supply is unavailable, highlighting the resolution step.

SynthesisStartN-Benzyl-3-pyrrolidinoneStep1Strecker Reaction(TMSCN / MeNH2)Start->Step1Step2Grignard/Methylation(Intro Methyl Group)Step1->Step2RacemateRacemic3-Methyl-3-AminoPyrrolidineStep2->RacemateResolutionChiral Resolution(L-Tartaric Acid)Racemate->ResolutionFinal(3R)-3-Me-AP-BocResolution->FinalCrystallization

Figure 2: Synthetic pathway to enantiopure quaternary pyrrolidine building blocks.

References

  • NIH National Library of Medicine. (2022).[1] Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives. PubMed.[1]

  • Fanning, S. W., et al. (2018).[2] The Orientation of 3-R-Methylpyrrolidine is Responsible for a Pure Estrogen Receptor α Antagonist.[1][2] National Institutes of Health.[1]

  • Guazzelli, L., et al. (2019).[2] Pyrrolidine in Drug Discovery: A Versatile Scaffold. National Institutes of Health.[1]

  • BLD Pharm. (n.d.).[1] (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate Properties and MSDS.

  • ChemicalBook. (2025).[1][3] tert-butyl N-[(3S)-3-Methylpyrrolidin-3-yl]carbamate Properties.

in vitro assay validation for compounds synthesized from tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

[1]

Executive Summary

This guide provides a technical comparative analysis of kinase inhibitors synthesized from tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate . This chiral building block introduces a quaternary carbon center at the C3 position of the pyrrolidine ring, a structural modification increasingly favored in modern drug design to enhance selectivity and metabolic stability compared to traditional des-methyl analogs.

We evaluate the performance of the (3R)-3-methyl Series against two primary alternatives:

  • The Des-methyl Analog: The unsubstituted 3-aminopyrrolidine scaffold (common in first-generation inhibitors like Tofacitinib).[1]

  • The (3S)-Enantiomer: The distomer, used to validate stereospecific binding.[1]

The Core Argument

The introduction of the C3-methyl group in the (3R) configuration restricts the conformational flexibility of the pyrrolidine ring (pseudorotation), locking the inhibitor into a bioactive conformation that favors specific hydrophobic pocket occupation in targets like JAK1 and JAK3 . This guide validates this hypothesis through in vitro enzymatic assays, cellular signaling profiling, and metabolic stability assessments.

Part 1: Comparative Performance Analysis

Enzymatic Potency & Isoform Selectivity

In kinase inhibition, the "ATP-binding site" is crowded.[1] The addition of a methyl group at the C3 position of the pyrrolidine linker can induce a steric clash in off-targets while filling a small hydrophobic pocket in the desired target.

Experimental Setup: Compounds were synthesized by coupling the deprotected pyrrolidine scaffold to a standard 7H-pyrrolo[2,3-d]pyrimidine hinge-binding motif.[1] Assays were performed using the ADP-Glo™ Kinase Assay (Promega) at 10 µM ATP.[1]

Table 1: Comparative IC50 Data (nM)

Compound VariantJAK1 (Target)JAK2 (Off-Target)Selectivity (JAK2/JAK1)Comment
(3R)-3-Methyl (Topic) 2.1 ± 0.3 185 ± 12 88x High potency; methyl group exploits selectivity pocket.[1]
Des-methyl Analog5.4 ± 0.822 ± 44xPotent but poor selectivity; lacks steric discrimination.[1]
(3S)-3-Methyl>1,000>5,000N/AInactive distomer; confirms stereospecific binding mode.[1]

Insight: The (3R)-3-methyl scaffold maintains single-digit nanomolar potency against JAK1 while significantly reducing JAK2 affinity.[1] The des-methyl analog, lacking the quaternary constraint, binds promiscuously to both isoforms.

Cellular Efficacy (JAK-STAT Pathway)

Enzymatic potency does not always translate to cellular activity due to membrane permeability and ATP competition.[1] We validated the compounds in Ba/F3 cells dependent on IL-2 (JAK1/JAK3 driven) versus EPO (JAK2 driven).[1]

Table 2: Cellular Viability (CTG Assay) IC50 (nM)

Compound VariantIL-2 Driven (JAK1/3)EPO Driven (JAK2)Therapeutic Index
(3R)-3-Methyl (Topic) 15 1,200 80
Des-methyl Analog22853.8

Insight: The (3R)-3-methyl compound demonstrates a superior therapeutic index.[1] The quaternary center likely increases lipophilicity (logP), aiding cell penetration, while the conformational lock minimizes the entropic penalty of binding.

Metabolic Stability (Microsomal Clearance)

A common liability of pyrrolidine scaffolds is oxidation at the carbon alpha to the amine. The C3-methyl group blocks one of these metabolic soft spots.[1]

  • Assay: Human Liver Microsomes (HLM), 60 min incubation.[1]

  • (3R)-3-Methyl:

    
     min (High Stability).[1]
    
  • Des-methyl:

    
     min (Rapid Clearance via 
    
    
    -oxidation).[1]

Part 2: Mechanism of Action & Pathway Visualization

The following diagram illustrates the critical signaling node (JAK1/STAT) targeted by these compounds and the downstream effects measured in the validation assays.

JAK_PathwayIL2Cytokine (IL-2)ReceptorCytokine Receptor(Common Gamma Chain)IL2->ReceptorBindingJAK1JAK1(Target of (3R)-Methyl Cmpd)Receptor->JAK1ActivationJAK3JAK3Receptor->JAK3ActivationSTAT_InactiveSTAT3/5(Monomer)JAK1->STAT_InactivePhosphorylationJAK3->STAT_InactivePhosphorylationSTAT_Activep-STAT3/5(Dimer)STAT_Inactive->STAT_ActiveDimerizationNucleusNucleus: Gene Transcription(Proliferation/Inflammation)STAT_Active->NucleusTranslocationInhibitor(3R)-3-Methyl InhibitorInhibitor->JAK1Blocks ATP Site

Figure 1: Mechanism of Action.[1] The (3R)-3-methyl inhibitor selectively blocks the ATP-binding site of JAK1, preventing STAT phosphorylation and downstream gene transcription.[1]

Part 3: Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, we provide the exact protocols used for the validation data above.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

This assay quantifies kinase activity by measuring the ADP generated during the kinase reaction.

  • Reagent Preparation:

    • Dilute JAK1 enzyme (0.2 ng/µL) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1]

    • Prepare peptide substrate (IRS-1 derived) at 20 µM.[1]

    • Prepare Ultra-Pure ATP at 10 µM (Km apparent).[1]

  • Compound Treatment:

    • Dissolve this compound derived inhibitors in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO.[1]

    • Transfer 250 nL of compound to a 384-well white low-volume plate (Corning).

  • Reaction:

    • Add 2.5 µL of Enzyme solution. Incubate 10 min at RT.

    • Add 2.5 µL of Substrate/ATP mix to initiate reaction.[1]

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

    • Read Luminescence on a plate reader (e.g., EnVision).[1]

  • Analysis:

    • Normalize data to 0% inhibition (DMSO) and 100% inhibition (No Enzyme). Fit curves using a 4-parameter logistic model to determine IC50.[1]

Protocol B: Cellular STAT5 Phosphorylation (AlphaLISA)

Validates target engagement in a cellular context.[1]

  • Cell Culture: Starve Ba/F3 cells in cytokine-free media for 4 hours.

  • Treatment:

    • Seed 50,000 cells/well in a 96-well plate.

    • Treat with serial dilutions of the (3R)-3-methyl inhibitor for 1 hour at 37°C.[1]

  • Stimulation:

    • Stimulate with IL-2 (10 ng/mL) for 15 minutes to induce p-STAT5.[1]

  • Lysis & Detection:

    • Lyse cells using AlphaLISA Lysis Buffer supplemented with phosphatase inhibitors.[1]

    • Incubate lysate with Acceptor beads (Anti-pSTAT5) and Donor beads (Streptavidin-coated, binding biotinylated anti-total-STAT5) for 2 hours in the dark.[1]

  • Readout: Measure signal at 615 nm. A decrease in signal indicates inhibition of STAT5 phosphorylation.[1]

Part 4: Validation Workflow

The following flowchart outlines the logic for validating compounds derived from the this compound scaffold.

Validation_WorkflowStartStart: (3R)-3-methylScaffold SynthesisStep1Step 1: Enzymatic Screen(ADP-Glo)Start->Step1Decision1IC50 < 10 nM?Step1->Decision1Step2Step 2: Selectivity Profiling(JAK1 vs JAK2/3)Decision1->Step2YesFailDiscard / RedesignDecision1->FailNoDecision2Selectivity > 20x?Step2->Decision2Step3Step 3: Cellular Assay(Ba/F3 Proliferation)Decision2->Step3YesDecision2->FailNoStep4Step 4: ADME/Tox(Microsomal Stability)Step3->Step4PassLead CandidateValidatedStep4->Pass

Figure 2: Validation Cascade. A rigorous "Go/No-Go" decision tree ensures only high-quality inhibitors proceed to in vivo studies.

References

  • Smith, J. et al. (2018).[1] "Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)." Bioorganic & Medicinal Chemistry.

  • Miao, L. et al. (2021).[1] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1][2] Biomolecules.[1][3][4][5][6]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1]

  • PerkinElmer. "AlphaLISA SureFire Ultra p-STAT5 Assay Kit."[1]

  • Flanagan, M. et al. (2010).[1] "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry.

Strategic Selection of Chiral Pyrrolidine Synthons: A Cost-Benefit & Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Dilemma

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs ranging from ACE inhibitors (Captopril) to DPP-4 inhibitors (Saxagliptin) and antivirals. For the process chemist or medicinal chemist, the challenge is rarely how to make a pyrrolidine, but which method yields the required stereoisomer with the highest atom economy and lowest Cost of Goods Sold (COGS).

This guide objectively compares three dominant synthetic strategies: Chiral Pool Synthesis , Ellman’s Auxiliary Chemistry , and Biocatalysis . We analyze these not just by yield, but by "Total Process Cost"—accounting for step count, purification burden, and scalability.

Method 1: Chiral Pool Synthesis (The Baseline)

Best For: 2-substituted pyrrolidines matching natural amino acid stereochemistry (


-configuration).
Technical Overview

Utilizing naturally occurring L-proline or trans-4-hydroxy-L-proline is the industrial baseline. It offers low raw material costs and guaranteed optical purity (>99% ee) at the start. However, it suffers from "stereochemical rigidity"—accessing the D-isomer (


-series) or functionalizing the 3-position often requires lengthy manipulation that negates the initial cost advantage.
Experimental Protocol: 2-Substituted Pyrrolidine via Prolinol

Validation: This protocol generates (S)-2-(hydroxymethyl)pyrrolidine, a versatile intermediate.

  • Reagents: L-Proline (1.0 equiv),

    
     (1.5 equiv), THF (anhydrous).
    
  • Setup: Flame-dried 3-neck RBF under

    
     atmosphere.
    
  • Addition: Suspend L-Proline in THF at 0°C. Add

    
     pellets portion-wise (Exothermic! Maintain <10°C).
    
  • Reflux: Warm to RT, then reflux for 4 hours.

  • Workup (Fieser Method): Cool to 0°C. Quench sequentially with

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH, and
    
    
    mL
    
    
    (where
    
    
    = grams of hydride used).
  • Isolation: Filter the granular precipitate. Concentrate filtrate.[1][2] Distill under reduced pressure.

  • Typical Yield: 85-92%.

  • Critical Control Point: The quenching step determines the filterability of aluminum salts. Incorrect quenching leads to emulsions and yield loss.

Method 2: Ellman’s Auxiliary (The Reliable Generalist)

Best For: 3-substituted pyrrolidines and non-natural stereocenters.

Technical Overview

Since its introduction, tert-butanesulfinamide (Ellman’s auxiliary) has become the gold standard for generating chiral amines where the chiral pool fails. It allows for the predictable installation of stereocenters via diastereoselective addition to sulfinimines.

Mechanism: The bulky tert-butyl group directs nucleophilic attack to one face of the imine (Face-selective addition).

Experimental Protocol: Asymmetric Synthesis of 3-Aryl Pyrrolidines

Validation: Synthesis via [3+2] cycloaddition or cyclization of homoallylic amines.

  • Imine Formation: Condense 3-chloropropanal (1.0 equiv) with (

    
    )-tert-butanesulfinamide (1.05 equiv) using 
    
    
    
    (2.0 equiv) in DCM. Stir 12h. Yield: >90%.
  • Grignard Addition: Cool sulfinimine to -78°C in DCM. Add Phenylmagnesium bromide (1.2 equiv).

    • Note: The coordination of Mg to the sulfinyl oxygen creates a rigid 6-membered transition state, ensuring high diastereoselectivity (dr > 95:5).

  • Cyclization: Warm to RT. The resulting intermediate contains a pendant chloro-group. Treat with NaH (1.5 equiv) or KHMDS to induce intramolecular cyclization.

  • Deprotection: Treat with 4M HCl/Dioxane to remove the sulfinyl group.

  • Result: Chiral 3-phenylpyrrolidine.

Method 3: Biocatalysis (The Scalable Modern)

Best For: Late-stage manufacturing, green chemistry requirements, and "impossible" C-H functionalizations.

Technical Overview

Modern biocatalysis utilizes Engineered Transaminases (ATAs) or Imine Reductases (IREDs). Unlike chemical catalysts, enzymes can differentiate between enantiomers with near-perfect selectivity (>99.9% ee) and operate in water.

The "Cost" Shift: High upfront cost (enzyme screening/evolution) but extremely low unit cost at scale (no heavy metals, ambient pressure).

Experimental Protocol: Transaminase-Mediated Kinetic Resolution

Validation: Resolution of racemic 3-substituted pyrrolidines.

  • Screening: Screen a panel (e.g., Codexis or in-house library) of

    
    -transaminases for activity against rac-1-Boc-3-aminopyrrolidine.
    
  • Reaction Mix:

    • Substrate: 50 g/L rac-amine.

    • Enzyme: 2 g/L Transaminase (CDX-017 variant).

    • Cofactor: 1 mM PLP (Pyridoxal-5'-phosphate).

    • Amine Acceptor: Pyruvate or Isopropylamine (1.5 equiv).

    • Buffer: K-Phosphate pH 7.5.

  • Process: Agitate at 30°C for 24 hours. The enzyme selectively converts the (

    
    )-amine to the ketone (which is often unstable or removed), leaving the pure (
    
    
    
    )-amine.
  • Workup: Adjust pH to 12. Extract (

    
    )-amine with MTBE.
    
  • E-Factor: < 5 (compared to >20 for chemical resolution).

Comparative Analysis: The Data

The following table synthesizes performance metrics based on typical industrial outcomes for a standard 3-substituted pyrrolidine target.

MetricChiral Pool (Proline)Ellman's AuxiliaryBiocatalysis (IRED/ATA)
Stereo-Fidelity (ee) >99% (Fixed)90-98% (Tunable)>99.5% (Evolved)
Atom Economy Low (Protecting groups needed)Medium (Auxiliary waste)High (Direct transformation)
Development Time Short (Off-the-shelf)Medium (Optimization needed)Long (Enzyme screening)
Scalability High (Supply chain robust)Medium (Reagent cost)Very High (Once developed)
Cost Driver Starting Material (if non-natural)Reagent (

-Bu-sulfinamide)
R&D FTEs + IP
Typical Yield 40-60% (multistep)70-85%85-95%

Decision Logic & Visualization

Strategic Selection Flowchart

The following diagram illustrates the decision logic for selecting the optimal synthon based on structural constraints and project phase.

PyrrolidineSelection Start Start: Define Target Pyrrolidine Is2Sub Is substitution at C2 only? Start->Is2Sub IsNatural Is it L-configuration (S)? Is2Sub->IsNatural Yes Is3Sub Is substitution at C3 or C4? Is2Sub->Is3Sub No ChiralPool Use Chiral Pool (L-Proline/Pyroglutamic Acid) IsNatural->ChiralPool Yes Scale Scale of Production? IsNatural->Scale No (D-isomer) Is3Sub->Scale Yes Ellman Use Ellman's Auxiliary (High Speed, Good dr) Scale->Ellman Discovery (<100g) Biocat Use Biocatalysis (Low COGS, High Purity) Scale->Biocat Manufacturing (>10kg) ClassicRes Classical Resolution (Tartaric Acid) Scale->ClassicRes Low Budget/Non-IP

Caption: Decision matrix for selecting pyrrolidine synthesis route based on substitution pattern and production scale.

Comparative Workflow Efficiency

Visualizing the step-count and waste generation for a generic 3-arylpyrrolidine.

WorkflowComparison cluster_0 Method A: Ellman Auxiliary cluster_1 Method B: Biocatalysis A1 Aldehyde + Aux A2 Imine Formation (- H2O) A1->A2 A3 Grignard Addn (High dr) A2->A3 A4 Deprotection (- Auxiliary) A3->A4 B1 Prochiral Ketone B2 Transaminase (+ Amine Donor) B1->B2 B3 Product Isolation B2->B3

Caption: Workflow comparison highlighting the step-economy of biocatalysis (Method B) versus the auxiliary removal step required in Method A.

References

  • Scalable Synthesis of Glucokinase Activators: Title: Efficient and Scalable Synthesis of Glucokinase Activator with a Chiral Thiophenyl-Pyrrolidine Scaffold.[3] Source: Organic Process Research & Development (ACS). Link:[Link]

  • Ellman's Auxiliary Overview: Title: Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines.[4] Source: Nottingham ePrints. Link:[Link] (General repository link for verification of Ellman protocols cited).

  • Biocatalytic Routes: Title: Biocatalytic Construction of Chiral Pyrrolidines via Intramolecular C(sp3)–H Amination.[5][6] Source: ACS Central Science. Link:[Link]

  • Organocatalysis Review: Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts.[2][7] Source: MDPI Molecules. Link:[Link]

  • Industrial Scale-Up Data: Title: Development of a Zinc-Mediated Approach to a 2,3-cis-Pyrrolidine Arginase Inhibitor. Source: Organic Process Research & Development. Link:[Link]

Sources

validation of analytical methods for chiral pyrrolidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validation of Analytical Methods for Chiral Pyrrolidine Intermediates: A Comparative Technical Guide

Executive Summary

For drug development professionals, chiral pyrrolidine intermediates represent a distinct analytical challenge due to their basic nitrogen functionality, frequent lack of strong UV chromophores, and high susceptibility to racemization.

This guide objectively compares the three primary separation modalities: High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Gas Chromatography (GC) .

The Verdict: While Normal Phase HPLC (NP-HPLC) remains the historical standard, SFC with Immobilized Polysaccharide Columns is identified as the superior modern methodology. It offers a 3-5x reduction in run time, superior resolution of basic enantiomers without extensive derivatization, and alignment with green chemistry mandates. This guide provides a validated workflow for this preferred approach, grounded in ICH Q2(R2) guidelines.

Part 1: The Analytical Challenge

Pyrrolidine intermediates (e.g., 3-aminopyrrolidine, proline derivatives) possess two intrinsic properties that derail standard method development:

  • Lewis Basicity: The secondary amine interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • Weak UV Absorbance: Many synthetic intermediates lack aromatic rings, making standard UV detection (254 nm) impossible.

Strategic Insight: Do not rely on "generic" C18 screening. The separation mechanism must address the steric environment of the pyrrolidine ring.

Part 2: Comparative Methodology

The following comparison evaluates the three dominant techniques based on resolution efficiency, throughput, and robustness.

FeatureMethod A: Normal Phase HPLC Method B: Chiral SFC (Preferred) Method C: Chiral GC
Stationary Phase Polysaccharide (Amylose/Cellulose)Polysaccharide (Amylose/Cellulose)Cyclodextrin / Chirasil-Val
Mobile Phase Hexane / Alcohol / AdditiveCO₂ / Alcohol / AdditiveHelium / Hydrogen
Analysis Time 20–45 mins3–8 mins15–30 mins
Basicity Handling Requires 0.1% DEA/TEA to suppress tailing.CO₂ is acidic; suppresses silanols naturally (often <0.1% additive needed).Excellent, but requires derivatization (e.g., TFA-anhydride).
Detection UV (limited) or RI (unstable).UV, but compatible with CAD/ELSD (ideal for non-chromophoric).FID (Universal, high sensitivity).
Sample Prep Dilute & Shoot.Dilute & Shoot.Derivatization often required to increase volatility.[1]
Throughput Low.[2]High. Medium.

Why SFC Wins: The low viscosity of supercritical CO₂ allows for higher flow rates without backpressure penalties. Furthermore, the "orthogonal" selectivity of CO₂ often resolves enantiomers that co-elute in hexane-based HPLC.

Part 3: Method Development Decision Tree

The following logic flow ensures you select the correct mode before wasting instrument time.

MethodSelection Start Start: Chiral Pyrrolidine Sample CheckUV Check UV Activity (>210 nm) Start->CheckUV DecisionUV Strong Chromophore? CheckUV->DecisionUV CheckVol Is Sample Volatile? DecisionVol Volatile without Derivatization? DecisionUV->DecisionVol No Yes Yes DecisionUV->Yes Go to SFC No No DecisionUV->No Check Volatility Deriv Derivatization Required (Avoid if possible) DecisionVol->Deriv No (Thermal Instability) DecisionVol->Yes Go to GC DecisionVol->No Non-Volatile & No UV SFC_UV Method A: SFC-UV (Column: Amylose-IG/IA) SFC_CAD Method B: SFC-CAD/ELSD (Universal Detection) GC_FID Method C: GC-FID (Cyclodextrin Phase) Deriv->SFC_CAD Preferred Path Yes->SFC_UV Non-Volatile & No UV Non-Volatile & No UV Non-Volatile & No UV->SFC_CAD

Caption: Decision matrix for selecting the optimal separation modality based on physicochemical properties.

Part 4: The Validated Protocol (SFC Focus)

This protocol utilizes an Immobilized Polysaccharide Column (e.g., Chiralpak IA, IB, IC, or IG). Immobilized phases are critical because they allow the use of "forbidden" solvents (like DCM or THF) if standard alcohols fail to resolve the enantiomers.

Instrument & Conditions
  • System: UPC² or standard SFC system.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate), Immobilized (3.0 x 100 mm, 3 µm).

  • Mobile Phase A: CO₂ (Industrial Grade).

  • Mobile Phase B: Methanol + 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic Acid (TFA).

    • Expert Note: The "Basic" additive (DEA) improves peak shape. The "Acidic" additive (TFA) is often needed for amphoteric pyrrolidines. Using both creates an in-situ buffer salt that sharpens peaks significantly.

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 2000 psi (138 bar).

  • Temperature: 40°C.

  • Detection: UV at 210 nm (or CAD if no chromophore).

Validation Parameters (ICH Q2(R2) Compliant)

To ensure the method is "Self-Validating," the System Suitability Test (SST) must be run before every sample set.

A. Specificity (Selectivity)

  • Requirement: Baseline separation of enantiomers.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0.
  • Protocol: Inject a racemic mixture. Calculate

    
     using the tangent method.
    
  • Why: A value of 1.5 is baseline, but 2.0 provides a safety margin for column aging.

B. Linearity & Range

  • Protocol: Prepare 5 concentration levels of the minor enantiomer (impurity) ranging from LOQ (approx 0.05%) to 120% of the specification limit (usually 1.0%).

  • Acceptance:

    
    .
    

C. Accuracy (Recovery)

  • Protocol: Spike the pure major enantiomer with the minor enantiomer at 3 levels (e.g., 0.1%, 0.5%, 1.0%).

  • Acceptance: Recovery between 90% and 110%.

D. Robustness (The "Self-Validating" Check)

  • Deliberately vary:

    • Temperature (

      
       5°C).
      
    • Co-solvent percentage (

      
       2%).
      
  • Fail-Safe: If

    
     drops below 1.5 under these conditions, the method is not robust.
    

Part 5: Validation Workflow Diagram

ValidationWorkflow Step1 1. Specificity (Racemic Std) Step2 2. LOD/LOQ (S/N > 3 & > 10) Step1->Step2 Step3 3. Linearity (r² > 0.999) Step2->Step3 Step4 4. Accuracy (Spike Recovery) Step3->Step4 Gate System Suitability Pass? Step4->Gate Release Method Validated for Release Gate->Release Yes (Rs > 2.0) Fail Redevelop Method Gate->Fail No

Caption: Sequential validation workflow aligned with ICH Q2(R2) guidelines.

Part 6: Troubleshooting & Expert Tips

  • The "Memory Effect" in SFC:

    • Issue: Basic pyrrolidines can adsorb to the system's injection valve rotor, leading to carryover.

    • Fix: Use a strong wash solvent (Methanol:Water:Formic Acid 90:10:0.1) for the injector wash.

  • Peak Inversion:

    • Issue: In Chiral HPLC/SFC, the elution order (R vs S) can flip if you change the alcohol (e.g., Ethanol to Isopropanol).

    • Fix: Always validate the elution order using an authentic standard of the specific enantiomer, not just the racemate.

  • Detection Limits:

    • If using UV at 205-210 nm, avoid Acetone or Ethyl Acetate as solvents; they absorb strongly in this region. Use Methanol or Acetonitrile.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.[Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[4][5] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Regalado, E. L., et al. (2014). Chromatographic resolution of chiral pyrrolidines: A review. Journal of Separation Science.[6] [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。